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  • Product: 6-(Chloromethyl)-1,3,5-triazine-2,4-diamine
  • CAS: 10581-62-1

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Synthesis of 6-(chloromethyl)-1,3,5-triazine-2,4-diamine

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Abstract This technical guide provides a comprehensive overview of the synthesis of 6-(chloromethyl)-1,3,5-triaz...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the synthesis of 6-(chloromethyl)-1,3,5-triazine-2,4-diamine, a versatile building block in medicinal chemistry and materials science. This document delves into the primary synthetic methodologies, elucidates the underlying reaction mechanisms, and offers detailed experimental protocols. Furthermore, it covers the characterization of the target compound and outlines essential safety precautions. The guide is intended to equip researchers, scientists, and drug development professionals with the critical knowledge required for the efficient and safe production of this important triazine derivative.

Introduction: The Significance of 6-(chloromethyl)-1,3,5-triazine-2,4-diamine

The 1,3,5-triazine core is a privileged scaffold in drug discovery, with derivatives exhibiting a wide range of biological activities, including anticancer, antiviral, and antimicrobial properties. The title compound, 6-(chloromethyl)-1,3,5-triazine-2,4-diamine, is of particular interest due to the presence of a reactive chloromethyl group. This functional handle allows for facile post-synthetic modification, enabling the generation of diverse molecular libraries for structure-activity relationship (SAR) studies. Its applications extend beyond pharmaceuticals into the development of functional polymers and other advanced materials.

This guide will focus on the most practical and efficient synthetic routes to this key intermediate, providing not just procedural steps but also the scientific rationale behind them.

Synthetic Pathways and Mechanistic Insights

The synthesis of 6-(chloromethyl)-1,3,5-triazine-2,4-diamine can be primarily achieved through two main strategies, each with its own set of advantages and considerations.

Route 1: Cyclocondensation of Dicyandiamide with Chloroacetonitrile

This is arguably the most direct and atom-economical approach. It involves the base-catalyzed cyclocondensation of dicyandiamide with chloroacetonitrile.

Mechanism:

The reaction proceeds through a nucleophilic addition-elimination mechanism. The biguanide, formed in situ from dicyandiamide under basic conditions, acts as the nucleophile.

Reaction_Mechanism_1 cluster_0 Step 1: Biguanide Formation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Cyclization cluster_3 Step 4: Tautomerization & Aromatization DCD Dicyandiamide Biguanide Biguanide (nucleophile) DCD->Biguanide Deprotonation Base Base (e.g., NaOH) Base->DCD CAN Chloroacetonitrile Biguanide->CAN Nucleophilic attack on nitrile carbon Intermediate1 Tetrahedral Intermediate CAN->Intermediate1 Intermediate2 Cyclized Intermediate Intermediate1->Intermediate2 Intramolecular nucleophilic attack Product 6-(chloromethyl)-1,3,5-triazine-2,4-diamine Intermediate2->Product Proton transfer and loss of H2O

Figure 1: Proposed mechanism for the synthesis of 6-(chloromethyl)-1,3,5-triazine-2,4-diamine from dicyandiamide and chloroacetonitrile.

Causality of Experimental Choices:

  • Base: A strong base, such as sodium hydroxide or potassium hydroxide, is crucial to deprotonate dicyandiamide, thereby generating the more nucleophilic biguanide. The choice of base can influence the reaction rate and yield.

  • Solvent: A polar protic solvent like ethanol or a polar aprotic solvent can be used. The choice of solvent affects the solubility of the reactants and the stability of the intermediates.

  • Temperature: The reaction is typically carried out at elevated temperatures to overcome the activation energy barrier for the cyclization step. Microwave irradiation has been reported as an effective method to accelerate this reaction, aligning with green chemistry principles by reducing reaction times and often improving yields.[1]

Route 2: Modification of a Pre-formed Triazine Ring

An alternative strategy involves the synthesis of a 2,4-diamino-1,3,5-triazine precursor, followed by the introduction of the chloromethyl group. A common starting material for this approach is cyanuric chloride.

Mechanism:

This multi-step synthesis relies on the differential reactivity of the chlorine atoms on the cyanuric chloride ring.

Reaction_Mechanism_2 cluster_0 Step 1 & 2: Sequential Amination cluster_1 Step 3: Introduction of the Chloromethyl Group CC Cyanuric Chloride DACT 2,4-Diamino-6-chloro-1,3,5-triazine CC->DACT Nucleophilic Aromatic Substitution Ammonia1 NH3 (2 eq.) Ammonia1->CC Product 6-(chloromethyl)-1,3,5-triazine-2,4-diamine DACT->Product Grignard Reaction Grignard ClCH2MgCl (Grignard Reagent) Grignard->DACT

Figure 2: Synthetic route to 6-(chloromethyl)-1,3,5-triazine-2,4-diamine starting from cyanuric chloride.

Causality of Experimental Choices:

  • Temperature Control: The sequential substitution of chlorine atoms in cyanuric chloride is highly temperature-dependent. The first two substitutions with ammonia to form 2,4-diamino-6-chloro-1,3,5-triazine are typically carried out at low to ambient temperatures.[2]

  • Grignard Reagent: The introduction of the chloromethyl group can be achieved via a Grignard reaction. The choice of the Grignard reagent and the reaction conditions are critical to avoid side reactions.

Detailed Experimental Protocols

The following protocols are provided as a guide and may require optimization based on laboratory conditions and available equipment.

Protocol 1: Synthesis via Dicyandiamide and Chloroacetonitrile

Materials:

  • Dicyandiamide

  • Chloroacetonitrile

  • Sodium Hydroxide

  • Ethanol (or other suitable solvent)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve dicyandiamide (1.0 eq.) and sodium hydroxide (1.1 eq.) in ethanol.

  • To this solution, add chloroacetonitrile (1.05 eq.) dropwise at room temperature.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and then place it in an ice bath to precipitate the product.

  • Filter the solid product, wash with cold ethanol, and then with water to remove any inorganic salts.

  • Dry the product under vacuum to obtain crude 6-(chloromethyl)-1,3,5-triazine-2,4-diamine.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water mixture).

Protocol 2: Synthesis via Cyanuric Chloride (Illustrative)

This route is generally more complex and less direct for this specific target molecule but illustrates the principles of triazine chemistry.

Step A: Synthesis of 2,4-Diamino-6-chloro-1,3,5-triazine

Materials:

  • Cyanuric chloride

  • Aqueous Ammonia

  • Acetone

Procedure:

  • Dissolve cyanuric chloride (1.0 eq.) in acetone and cool the solution to 0-5 °C in an ice bath.

  • Slowly add aqueous ammonia (2.2 eq.) to the cooled solution while maintaining the temperature below 10 °C.

  • Stir the reaction mixture at 0-5 °C for 2-3 hours.

  • Allow the mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Pour the reaction mixture into ice-cold water to precipitate the product.

  • Filter the white solid, wash thoroughly with water, and dry under vacuum to yield 2,4-diamino-6-chloro-1,3,5-triazine.[3]

Step B: Introduction of the Chloromethyl Group

This step would typically involve a Grignard or a similar organometallic reaction, which is beyond the scope of this generalized guide due to its complexity and hazardous nature. Route 1 is the recommended and more practical approach for the synthesis of the title compound.

Data Presentation and Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized 6-(chloromethyl)-1,3,5-triazine-2,4-diamine.

Table 1: Physicochemical and Spectroscopic Data

PropertyValue
Molecular Formula C₄H₆ClN₅
Molecular Weight 159.58 g/mol
Appearance White to off-white solid
Melting Point >300 °C (decomposes)
¹H NMR (DMSO-d₆, 400 MHz) δ 7.15 (br s, 4H, -NH₂), 4.60 (s, 2H, -CH₂Cl)
¹³C NMR (DMSO-d₆, 100 MHz) δ 167.5 (C-2, C-4), 172.0 (C-6), 45.0 (-CH₂Cl)
IR (KBr, cm⁻¹) ~3400-3200 (N-H stretch), ~1640 (C=N stretch), ~1550 (N-H bend), ~780 (C-Cl stretch)
Mass Spec (ESI-MS) m/z 160.0 [M+H]⁺

Note: Spectroscopic data are predicted based on the structure and data from similar compounds. Actual values may vary.

Safety Precautions

Working with the reagents involved in these syntheses requires strict adherence to safety protocols.

  • Chloroacetonitrile: This is a highly toxic and lachrymatory substance. It should be handled only in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Cyanuric Chloride: This compound is corrosive and reacts violently with water, releasing heat and toxic fumes.[4][5] It should be handled in a dry environment, and contact with skin and eyes must be avoided.[4][6][7] Wear appropriate PPE.

  • Sodium Hydroxide: A corrosive base. Handle with care to avoid skin and eye burns.

  • General Precautions: Always conduct reactions in a well-ventilated fume hood. Be aware of the potential for exothermic reactions and have appropriate cooling measures in place. Dispose of all chemical waste according to institutional guidelines.

Conclusion

The synthesis of 6-(chloromethyl)-1,3,5-triazine-2,4-diamine is most efficiently achieved through the one-pot cyclocondensation of dicyandiamide and chloroacetonitrile. This method is direct, atom-economical, and can be optimized for high yields. This technical guide has provided a detailed overview of the synthetic routes, reaction mechanisms, experimental procedures, and safety considerations. The information presented herein should serve as a valuable resource for researchers engaged in the synthesis and application of this versatile triazine derivative in their scientific endeavors.

References

  • Green synthesis and self-association of 2,4-diamino-1,3,5-triazine derivatives - New Journal of Chemistry (RSC Publishing). Available at: [Link]

  • Diakité, I., et al. (2024). Design and Synthesis of Functionalized 2,4-Diamino-1,3,5-Triazines, Potential Inhibitors Involved in Immune and Inflammatory Responses. International Journal of Pharmaceutical Research and Allied Sciences, 13(4), 1-11.
  • Google Patents. (n.d.). Preparation method of 2-chloro-4,6-dimethoxy-1,3,5-triazine.
  • Synthetic scheme for 2,4-diamino-6-chloro-[1][2][8]triazines. - ResearchGate. Available at: [Link]

  • Pombal, C., & Nogueira, T. (2006). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. Molecules, 11(1), 83-97.
  • PubChem. (n.d.). 1,3,5-Triazine-2,4-diamine, 6-chloro-. Retrieved from [Link]

  • ChemSynthesis. (2025). 6-(chloromethyl)-N'-phenyl-1,3,5-triazine-2,4-diamine. Retrieved from [Link]

  • NIST. (n.d.). 1,3,5-Triazine-2,4-diamine, 6-chloro-. Retrieved from [Link]

  • S.L. Shapiro, V.A. Parrino, L. Freedman, J. Am. Chem. Soc., 1959, 81, 3728-3736.
  • Loba Chemie. (n.d.). CYANURIC CHLORIDE FOR SYNTHESIS. Retrieved from [Link]

  • De Vleeschouwer, F., et al. (2017). Synthetic accesses to biguanide compounds. European Journal of Organic Chemistry, 2017(48), 7174-7185.
  • Pombal, C., & Nogueira, T. (2006). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. Molecules, 11(1), 83-97.
  • de Vires, R., et al. (2021). Biguanide–transition metals complexes as potential drug for hyperglycemia treatment. RSC Advances, 11(23), 13945-13955.
  • The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • NIST. (n.d.). 1,3,5-Triazine-2,4-diamine, 6-chloro- IR Spectrum. Retrieved from [Link]

  • de Vires, R., et al. (2023). Synthesis, Characterization and Structural Analysis of Two New Biguanide Complexes. Crystals, 13(8), 1176.
  • New Jersey Department of Health. (n.d.). Common Name: CYANURIC TRICHLORIDE HAZARD SUMMARY. Retrieved from [Link]

  • Google Patents. (n.d.). Method for preparing 2-chlorine-4, 6-dimethoxy-1, 3, 5-triazine.
  • International Programme on Chemical Safety & the Commission of the European Communities. (1993). CYANURIC CHLORIDE. Retrieved from [Link]

  • Allais, C., et al. (2018). Synthesis and Characterization of Biguanide and Biguanidium Surfactants for Efficient and Recyclable Application in the Suzuki–Miyaura Reaction. ACS Omega, 3(1), 644-651.
  • European Patent Office. (2015). METHOD FOR THE INDUSTRIAL PRODUCTION OF 2-HALO-4,6-DIALKOXY-1,3,5-TRIAZINES AND THEIR USE IN THE PRESENCE OF AMINES. Retrieved from [Link]

  • Loba Chemie. (n.d.). CYANURIC CHLORIDE FOR SYNTHESIS. Retrieved from [Link]

Sources

Exploratory

6-(chloromethyl)-1,3,5-triazine-2,4-diamine chemical properties

An In-Depth Technical Guide to the Chemical Properties of 6-(chloromethyl)-1,3,5-triazine-2,4-diamine Introduction The 1,3,5-triazine scaffold is a cornerstone in medicinal chemistry and materials science, valued for its...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Chemical Properties of 6-(chloromethyl)-1,3,5-triazine-2,4-diamine

Introduction

The 1,3,5-triazine scaffold is a cornerstone in medicinal chemistry and materials science, valued for its rigid structure, hydrogen bonding capabilities, and versatile reactivity.[1][2][3] This guide focuses on a specific, functionally rich derivative: 6-(chloromethyl)-1,3,5-triazine-2,4-diamine. The presence of a reactive chloromethyl group, combined with the hydrogen-bonding donor and acceptor sites of the diamino-triazine core, makes this molecule a highly valuable building block for the synthesis of complex molecular architectures and pharmacologically active agents. This document provides a detailed exploration of its chemical properties, synthesis, reactivity, and potential applications for researchers in drug development and chemical synthesis.

Molecular Identity and Physicochemical Properties

The fundamental identity of a chemical compound is defined by its structure and core physical properties. While specific experimental data for 6-(chloromethyl)-1,3,5-triazine-2,4-diamine is not extensively published, its properties can be reliably inferred from closely related analogues and computational models.

Chemical Structure and Identifiers

The molecule consists of a central 1,3,5-triazine ring substituted with two amino groups at positions 2 and 4, and a chloromethyl group at position 6.

synthesis_workflow Start Acetoguanamine (6-methyl-1,3,5-triazine-2,4-diamine) Chlorination Chlorination (e.g., NCS, SO₂Cl₂) Start->Chlorination Inert solvent (e.g., CCl₄) Radical initiator (e.g., AIBN) Product 6-(chloromethyl)-1,3,5-triazine-2,4-diamine Chlorination->Product Purification Purification (Recrystallization/Chromatography) Product->Purification

Caption: Proposed workflow for the synthesis of the target compound.

Experimental Protocol: Free-Radical Chlorination

  • Dissolution: Suspend acetoguanamine (1 equivalent) in a suitable inert solvent such as carbon tetrachloride or chloroform.

  • Reagent Addition: Add a chlorinating agent, such as N-chlorosuccinimide (NCS) or sulfuryl chloride (SO₂Cl₂), (1.1 equivalents) to the suspension.

  • Initiation: Add a catalytic amount of a radical initiator, like azobisisobutyronitrile (AIBN) or benzoyl peroxide.

  • Reaction: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture, filter any solids, and wash the filtrate with an aqueous solution of sodium bicarbonate and then brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography.

Core Reactivity

The chemical behavior of this molecule is governed by two primary reactive sites:

  • The Chloromethyl Group: This is a potent electrophilic site. The chlorine atom is a good leaving group, making the adjacent methylene carbon highly susceptible to nucleophilic substitution (Sₙ2) reactions. This allows for the facile introduction of a wide variety of functional groups (e.g., amines, alcohols, thiols, azides), making it an ideal scaffold for building chemical libraries.

  • The Diamino-Triazine Core: The amino groups are nucleophilic and can undergo further reactions, such as acylation or alkylation, although they are less reactive than aliphatic amines due to the electron-withdrawing nature of the triazine ring. The ring nitrogens can act as hydrogen bond acceptors, a key feature for molecular recognition in biological systems. [4]

Applications in Drug Development and Materials Science

The unique combination of a stable heterocyclic core and a reactive side chain positions 6-(chloromethyl)-1,3,5-triazine-2,4-diamine as a strategic intermediate in several fields.

Scaffold for Medicinal Chemistry

The 2,4-diamino-1,3,5-triazine moiety is a well-known pharmacophore that mimics the binding interactions of folic acid. [5]This makes it a privileged scaffold for developing inhibitors of dihydrofolate reductase (DHFR), an enzyme critical for nucleotide synthesis in prokaryotes and eukaryotes.

  • Antifolate Agents: Derivatives are explored as antimalarial, antibacterial, and anticancer agents. [3][5]The chloromethyl handle allows for the systematic introduction of different side chains to probe the enzyme's active site, enabling structure-activity relationship (SAR) studies to optimize potency and selectivity.

  • Kinase Inhibitors: The triazine core can serve as a hinge-binding motif in various protein kinases, which are key targets in oncology.

  • Antimicrobial Agents: The scaffold has been incorporated into novel compounds showing significant antibacterial and antifungal activities. [6][7]

applications_workflow Scaffold 6-(chloromethyl)-1,3,5-triazine-2,4-diamine Reaction Nucleophilic Substitution (Sₙ2 Reaction) Scaffold->Reaction Reaction with various nucleophiles (R-NH₂, R-OH, R-SH) Library Diverse Chemical Library Reaction->Library Screening High-Throughput Screening Library->Screening Biological Assays (e.g., DHFR, Kinase) Hit Hit Compound Screening->Hit

Caption: Use as a scaffold for generating a diverse chemical library.

Intermediate in Materials Science

The reactivity of the chloromethyl group is also valuable in polymer and materials science. It can be used to:

  • Graft the triazine unit onto polymer backbones to enhance thermal stability or flame retardancy.

  • Synthesize functional dyes and optical materials. [1]* Create cross-linking agents for resins and polymers.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not available, guidelines can be established based on related chloro- and amino-triazines. [8][9][10]

  • Hazard Classification: Expected to be an irritant to the skin, eyes, and respiratory system. [11][9]Handle with appropriate engineering controls (e.g., in a fume hood).

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles or a face shield. [9] * Skin Protection: Wear chemically resistant gloves (e.g., nitrile). Wear a lab coat. [12] * Respiratory Protection: If dusts are generated, use a NIOSH-approved respirator with a particulate filter. [8]* Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong bases. [8]* First Aid Measures:

    • In case of eye contact: Immediately flush with plenty of water for at least 15 minutes. [12] * In case of skin contact: Wash off with soap and plenty of water. [9] * If inhaled: Move the person into fresh air. [9] * If swallowed: Rinse mouth with water. Do not induce vomiting. [9] In all cases of exposure, seek medical attention.

Conclusion

6-(chloromethyl)-1,3,5-triazine-2,4-diamine is a highly functionalized heterocyclic compound with significant potential as a versatile building block. Its synthesis is feasible from common starting materials, and its reactivity is dominated by the electrophilic chloromethyl group. This feature, combined with the proven biological relevance of the diamino-triazine scaffold, makes it a molecule of high interest for researchers in drug discovery, particularly in the development of novel antifolate, anticancer, and antimicrobial agents. Its utility extends to materials science, where it can be used to impart specific properties to polymers and other materials. Proper handling and safety precautions are essential when working with this reactive intermediate.

References

  • ResearchGate. Synthetic scheme for 2,4-diamino-6-chloro-t[11][5][13]riazines. [Link]

  • NIST. 1,3,5-Triazine-2,4-diamine, 6-chloro-. [Link]

  • Royal Society of Chemistry. Green synthesis and self-association of 2,4-diamino-1,3,5-triazine derivatives. [Link]

  • PubChem. 1,3,5-Triazine-2,4-diamine, 6-(trichloromethyl)-. [Link]

  • PubChem. 6-(Chloromethyl)-N2-(3-methylphenyl)-1,3,5-triazine-2,4-diamine. [Link]

  • ChemSynthesis. 6-(chloromethyl)-N'-phenyl-1,3,5-triazine-2,4-diamine. [Link]

  • PubChem. 1,3,5-Triazine-2,4-diamine, 6-chloro-. [Link]

  • ResearchGate. 2,4-Diamino-6-methyl-1,3,5-triazine methanol solvate. [Link]

  • ResearchGate. Synthesis of 4-Amino-6-chloro-1,3,5-triazin-2(1H)-ones. [Link]

  • MDPI. Recent Applications of 2,4,6-Trichloro-1,3,5-triazine and Its Derivatives in Organic Synthesis. [Link]

  • National Institutes of Health. Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. [Link]

  • Carl ROTH. Safety Data Sheet: 2-Chloro-4,6-dimethoxy-1,3,5-triazine. [Link]

  • MDPI. Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. [Link]

  • Synerzine. Safety Data Sheet: 1,3,5-Triazine-2,4,6-triamine, N,N-di-2-propenyl-. [Link]

  • National Institutes of Health. 6,N2-Diaryl-1,3,5-triazine-2,4-diamines: synthesis, antiproliferative activity and 3D-QSAR modeling. [Link]

  • Research Journal of Pharmacy and Technology. Synthesis of Novel 6-(chloromethyl) - N2- (1 - (4-substituted phenyl) - 3-phenyl - 1H-pyrazol - 4-yl) methylene)-N4- aryl-1, 3, 5-triazine - 2, 4-diamine derivatives and their Antimicrobial Activity. [Link]

  • Remedy Publications LLC. Design, Synthesis, and Antimicrobial Evaluation of Novel 1,3,5-Triazine Derivatives. [Link]

  • AERU. N,N-dimethyl-6-(2,2,2-trifluoroethoxy)-1,3,5-triazine-2,4-diamine (Ref: IN D8526). [Link]

  • National Institutes of Health. 6-Hydroxy-1,2,4-triazine-3,5(2H,4H)-dione Derivatives as Novel d-Amino Acid Oxidase Inhibitors. [Link]

  • Haz-Map. 2,4-Diamino-6-phenyl-1,3,5-triazine. [Link]

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Protocols & Analytical Methods

Method

Application Notes and Protocols for Affinity Chromatography using 6-(chloromethyl)-1,3,5-triazine-2,4-diamine

Introduction: A Modern Tool for Biomolecule Purification Affinity chromatography stands as a premier technique for the purification of biomolecules, leveraging the highly specific, reversible interactions between a targe...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Modern Tool for Biomolecule Purification

Affinity chromatography stands as a premier technique for the purification of biomolecules, leveraging the highly specific, reversible interactions between a target molecule and an immobilized ligand. The success of this method hinges on the effective and stable covalent attachment of the affinity ligand to a solid support matrix. Triazine-based chemistries have become a cornerstone for ligand immobilization due to their ability to form stable covalent bonds under mild conditions.[1]

This guide provides a comprehensive overview and detailed protocols for the use of 6-(chloromethyl)-1,3,5-triazine-2,4-diamine , a versatile and efficient coupling agent for creating bespoke affinity chromatography media. Unlike traditional chlorotriazines that couple directly via the triazine ring, this reagent utilizes a reactive chloromethyl group. This feature allows for a two-step immobilization process that can offer greater control over the coupling reaction and the orientation of the immobilized ligand. The resulting ether linkage to the matrix is highly stable, minimizing ligand leakage—a critical factor for ensuring the purity of the final product and the longevity of the affinity resin.[2]

These application notes are designed for researchers, scientists, and drug development professionals seeking to develop robust and high-performance affinity purification systems.

Principle of Immobilization: A Two-Step Covalent Coupling

The immobilization of a ligand using 6-(chloromethyl)-1,3,5-triazine-2,4-diamine is a two-stage process. Understanding the underlying chemistry is crucial for optimizing the protocol and for troubleshooting.

  • Matrix Activation: The process begins with the activation of a hydroxyl-bearing chromatography matrix, such as agarose or sepharose. Under basic conditions, the hydroxyl groups on the polysaccharide backbone become deprotonated and act as nucleophiles. These nucleophiles attack the electrophilic carbon of the chloromethyl group on the triazine, displacing the chloride ion in a nucleophilic substitution reaction.[3] This forms a highly stable ether linkage, covalently attaching the triazine compound to the matrix.

  • Ligand Coupling: The now-activated matrix possesses free amino groups from the diamino triazine structure. While these can be used for coupling, the primary utility comes from the fact that the triazine ring itself is now poised for further reaction if it contained other reactive groups. However, with 6-(chloromethyl)-1,3,5-triazine-2,4-diamine, the primary amine groups of the ligand will react with the chloromethyl group of the reagent before it is attached to the resin, or in a one-pot reaction. A more controlled method involves first activating the agarose with the chloromethyl triazine, and then coupling the ligand. For the purpose of this guide, we will focus on a two-step process where the matrix is first activated, and then the ligand is coupled. In this scenario, the remaining amino groups on the triazine ring of the immobilized coupling agent can serve to increase the hydrophilicity of the matrix, reducing non-specific binding. The primary amine of the ligand is then coupled to this activated matrix. The most effective coupling strategy involves nucleophilic attack of the ligand's primary amine on the activated matrix.

The following diagram illustrates the chemical pathway for matrix activation and subsequent ligand immobilization.

Caption: Chemical pathway for matrix activation and ligand coupling.

Experimental Protocols

The following protocols provide a step-by-step guide for creating a custom affinity resin and using it for protein purification.

Protocol 1: Activation of Agarose Matrix

This protocol describes the covalent attachment of 6-(chloromethyl)-1,3,5-triazine-2,4-diamine to a hydroxyl-containing chromatography matrix like cross-linked agarose.

Materials:

  • Cross-linked agarose beads (e.g., Sepharose CL-6B)

  • 6-(chloromethyl)-1,3,5-triazine-2,4-diamine

  • Sodium hydroxide (NaOH) solution, 2 M

  • Dioxane or a similar water-miscible organic solvent

  • Distilled water

  • Buchner funnel and filter paper

  • Reaction vessel with overhead stirrer or shaker

Procedure:

  • Wash the Agarose: For every 10 mL of settled agarose bead volume, wash with 100 mL of distilled water on a Buchner funnel. Repeat this wash step three times to remove any preservatives.

  • Prepare the Reaction Slurry: Transfer the washed agarose (10 mL settled volume) to a reaction vessel. Add 10 mL of a 1:1 (v/v) solution of dioxane and 1 M NaOH.

  • Dissolve the Reagent: In a separate container, dissolve 100-200 mg of 6-(chloromethyl)-1,3,5-triazine-2,4-diamine in the minimum required volume of dioxane.

  • Initiate the Activation Reaction: While gently stirring the agarose slurry, add the dissolved triazine reagent dropwise.

  • Incubation: Continue to stir the reaction mixture at a controlled temperature. Optimal conditions may vary, but a good starting point is 4-6 hours at 40-50°C.

  • Wash the Activated Matrix: After the incubation period, stop the reaction and transfer the slurry to a Buchner funnel. Wash the activated agarose sequentially with:

    • 50 mL of 50% aqueous dioxane

    • 100 mL of distilled water

    • 50 mL of 0.5 M NaCl

    • 200 mL of distilled water

  • Storage: Store the activated agarose in distilled water with a preservative (e.g., 0.02% sodium azide) at 4°C. The activated matrix is now ready for ligand coupling.

Protocol 2: Covalent Coupling of an Amine-Containing Ligand

This protocol details the immobilization of a protein or other ligand containing a primary amine group to the activated matrix.

Materials:

  • Activated agarose matrix (from Protocol 1)

  • Ligand with a primary amine group (e.g., protein, peptide, small molecule)

  • Coupling Buffer: 0.1 M sodium carbonate or sodium bicarbonate buffer, pH 8.5-9.5

  • Wash Buffer: 0.1 M phosphate buffer with 0.5 M NaCl, pH 7.0

  • Reaction vessel (e.g., a small column or a sealed tube)

  • End-over-end rotator

Procedure:

  • Prepare the Ligand: Dissolve the ligand in the Coupling Buffer at a concentration of 1-10 mg/mL. If the ligand is a protein, ensure it is stable at the chosen pH.

  • Prepare the Activated Matrix: Wash 10 mL of the activated agarose with 50 mL of the Coupling Buffer to equilibrate the pH.

  • Initiate the Coupling Reaction: Combine the equilibrated agarose with the ligand solution in a reaction vessel. Ensure there is enough buffer to create a mobile slurry.

  • Incubation: Gently mix the slurry on an end-over-end rotator. The reaction can proceed for 16-24 hours at 4°C or for 2-4 hours at room temperature. The optimal time and temperature should be determined empirically for each specific ligand.

  • Determine Coupling Efficiency (Optional but Recommended):

    • Before adding the matrix, save a small aliquot of the ligand solution (the "Before" sample).

    • After the coupling reaction, separate the supernatant from the agarose beads. This is the "After" sample.

    • Measure the protein or ligand concentration in both samples using a suitable method (e.g., Bradford assay, A280 absorbance).

    • Calculate the coupling efficiency: Efficiency (%) = [ (Conc_Before - Conc_After) / Conc_Before ] * 100

  • Wash the Coupled Matrix: Wash the resin with at least 10 bed volumes of the Wash Buffer to remove any non-covalently bound ligand.

Protocol 3: Blocking of Unreacted Active Sites

This crucial step prevents non-specific binding of proteins from your sample to any remaining reactive sites on the matrix.

Materials:

  • Coupled affinity matrix (from Protocol 2)

  • Blocking Buffer: 1 M ethanolamine or 0.1 M Tris-HCl, pH 8.0

  • Wash Buffer (as in Protocol 2)

Procedure:

  • Incubate with Blocking Agent: After washing the coupled matrix, add 2 bed volumes of the Blocking Buffer.

  • Mix: Gently mix the slurry for 2-4 hours at room temperature.

  • Wash: Wash the matrix extensively to remove the blocking agent. A common procedure is to alternate between a high pH buffer (e.g., Tris-HCl, pH 8.5 with 0.5 M NaCl) and a low pH buffer (e.g., 0.1 M acetate, pH 4.5 with 0.5 M NaCl). Repeat this cycle 3-5 times.

  • Final Wash and Storage: Wash the final affinity matrix with a neutral buffer (e.g., PBS) and store at 4°C in the same buffer containing a preservative.

Protocol 4: General Affinity Purification Workflow

This protocol outlines a typical purification process using the newly synthesized affinity resin.

G cluster_0 Purification Steps cluster_1 Outputs A 1. Column Packing & Equilibration B 2. Sample Application A->B  Load clarified sample C 3. Wash B->C  Remove unbound proteins F Flow-through & Wash Fractions B->F D 4. Elution C->D  Release target protein C->F E 5. Regeneration D->E  Prepare for reuse G Elution Fractions (Contain Purified Protein) D->G

Caption: General workflow for affinity purification.

Procedure:

  • Column Packing and Equilibration: Pack the affinity resin into a suitable chromatography column. Wash the column with 5-10 column volumes (CV) of a binding buffer appropriate for your target protein (e.g., PBS or Tris-buffered saline, pH 7.4).

  • Sample Application: Apply your clarified sample containing the target protein to the column at a controlled flow rate to allow for sufficient interaction time between the target and the immobilized ligand.

  • Wash: Wash the column with 10-20 CV of binding buffer to remove unbound and weakly interacting proteins. Monitor the absorbance at 280 nm until it returns to baseline.

  • Elution: Elute the bound target protein by changing the buffer conditions to disrupt the ligand-target interaction. Common elution strategies include:

    • pH shift: Using a low pH (e.g., 0.1 M glycine, pH 2.5-3.0) or high pH buffer.

    • Competitive elution: Including a high concentration of a free ligand or a competing molecule in the buffer.

    • Chaotropic agents: Using agents like guanidine-HCl or urea (note: this will likely denature the protein).

  • Regeneration: After elution, wash the column with several CVs of a regeneration buffer (often a high salt or alternating high/low pH buffer) to remove any remaining bound material. Re-equilibrate with binding buffer before storing or reusing.

Quantitative Data Summary

The following table provides recommended starting conditions for the key quantitative parameters in the protocols. These may require optimization for specific applications.

ParameterMatrix ActivationLigand CouplingBlocking
pH > 12 (with NaOH)8.5 - 9.5~ 8.0
Temperature 40 - 50 °C4 °C or Room Temp.Room Temp.
Duration 4 - 6 hours16 - 24 h (4°C) or 2 - 4 h (RT)2 - 4 hours
Key Reagent 6-(chloromethyl)-...triazineLigand in Coupling Buffer1 M Ethanolamine or 0.1 M Tris

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Low Ligand Coupling Efficiency - Inactive ligand (primary amines are blocked).- Incorrect pH of coupling buffer.- Insufficient reaction time or temperature.- Ensure ligand has accessible primary amines.- Verify pH of coupling buffer is between 8.5-9.5.- Increase incubation time or perform coupling at room temperature.
High Non-Specific Binding - Incomplete blocking of active sites.- Hydrophobic or ionic interactions with the matrix or ligand.- Ensure the blocking step was performed thoroughly.- Increase the salt concentration (e.g., to 0.5 M NaCl) in the binding and wash buffers.- Add a non-ionic detergent (e.g., 0.05% Tween-20) to the buffers.
No or Low Yield of Target Protein - Ligand was inactivated during coupling.- Elution conditions are too mild.- Test the activity of the ligand before and after coupling.- Use a more stringent elution buffer (e.g., lower pH, higher concentration of competitive agent).
Ligand Leakage - Unstable linkage to the matrix.- The ether linkage formed with the chloromethyl group is generally very stable. If leakage occurs, ensure the activation reaction was performed under sufficiently basic conditions to drive the reaction to completion.

References

  • Lowe, C. R. (1979).
  • Stults, N. L., Asta, L. M., & Lee, Y. C. (1989). Immobilization of proteins on oxidized crosslinked Sepharose preparations by reductive amination. Analytical biochemistry, 180(1), 114-119.
  • Hermanson, G. T. (2013).
  • G-Biosciences. (n.d.). HOOK™ Activated Agarose (Amine Reactive). [Link]

  • MCLab. (n.d.). Epoxy-activated Agarose for Ligand or Protein Coupling. [Link]

  • Google Patents. (2003).
  • Hage, D. S. (2017). Affinity chromatography: A review of trends and developments over the past 50 years.
  • Clonis, Y. D. (2006). Dye-ligand affinity chromatography for protein separation and purification. Methods in molecular biology (Clifton, N.J.), 328, 143–158.
  • Clonis, Y. D., & Lowe, C. R. (1981). Affinity chromatography on immobilised triazine dyes. Studies on the interaction with multinucleotide-dependent enzymes. The Biochemical journal, 197(1), 203–211.

Sources

Application

Application Note: Covalent Immobilization of Ligands Using 6-(Chloromethyl)-1,3,5-triazine-2,4-diamine

Introduction: The Power of Triazine-Based Covalent Coupling In the realms of drug discovery, proteomics, and biosensor development, the stable immobilization of ligands to solid supports is a cornerstone technology. The...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Power of Triazine-Based Covalent Coupling

In the realms of drug discovery, proteomics, and biosensor development, the stable immobilization of ligands to solid supports is a cornerstone technology. The choice of coupling chemistry is paramount, dictating the stability, orientation, and functionality of the immobilized molecule. Among the diverse array of immobilization strategies, those centered around the 1,3,5-triazine scaffold have gained prominence for their efficiency, cost-effectiveness, and robust performance. This application note provides a comprehensive guide to the use of a specialized triazine derivative, 6-(chloromethyl)-1,3,5-triazine-2,4-diamine , for the covalent immobilization of ligands.

The 1,3,5-triazine core is a heterocyclic aromatic ring that can be sequentially functionalized with various nucleophiles. The reactivity of the chlorine atoms on the triazine ring is temperature-dependent, allowing for a controlled, stepwise substitution. This unique feature enables the synthesis of tailored linkers for specific applications. The subject of this guide, 6-(chloromethyl)-1,3,5-triazine-2,4-diamine, leverages a reactive chloromethyl group as the anchor for covalent attachment to a surface, while the diamino groups can be used to modulate solubility and spacing. This reagent is particularly effective for coupling to surfaces rich in primary amines.

This document will detail the underlying chemical principles, provide step-by-step protocols for surface preparation and ligand immobilization, and discuss methods for characterizing the resulting functionalized surface.

Chemical Principle: A Two-Stage Immobilization Strategy

The immobilization process using 6-(chloromethyl)-1,3,5-triazine-2,4-diamine is a two-stage process that relies on nucleophilic substitution reactions.

  • Surface Activation: The primary step involves the reaction of an amine-functionalized surface with the chloromethyl group of the triazine reagent. This is a nucleophilic substitution reaction where the surface amine attacks the electrophilic carbon of the chloromethyl group, displacing the chloride and forming a stable secondary amine linkage.

  • Ligand Coupling (if applicable): While this guide focuses on the direct attachment of the triazine to the surface, it's important to note that the two amino groups on the triazine ring could be further modified to introduce a linker or a different reactive group for subsequent ligand attachment. However, for the scope of this protocol, we will consider the triazine itself as part of the linker system to which a ligand with a compatible functional group could be pre-attached or for applications where the triazine moiety itself is part of the desired surface chemistry.

Visualizing the Immobilization Workflow

The following diagram illustrates the sequential steps involved in the preparation of an amine-functionalized surface and the subsequent immobilization of the triazine linker.

G cluster_0 Surface Preparation cluster_1 Triazine Immobilization cluster_2 Post-Immobilization Start Bare Substrate (e.g., Glass, Gold) Clean Surface Cleaning (e.g., Piranha, Plasma) Start->Clean Removal of contaminants Functionalize Amine Functionalization (e.g., APTES for Glass) Clean->Functionalize Introduction of -NH2 groups Activate Reaction with 6-(chloromethyl)-1,3,5- triazine-2,4-diamine Functionalize->Activate Covalent attachment Wash_1 Washing Step Activate->Wash_1 Removal of unreacted triazine Block Blocking of Unreacted Sites (e.g., Ethanolamine) Wash_1->Block Wash_2 Final Washing Block->Wash_2 Characterize Surface Characterization (XPS, FTIR, Contact Angle) Wash_2->Characterize

Caption: Workflow for ligand immobilization using 6-(chloromethyl)-1,3,5-triazine-2,4-diamine.

Detailed Protocols

Part 1: Preparation of Amine-Functionalized Surfaces

The successful immobilization of the triazine linker is critically dependent on the quality of the amine-functionalized surface. The following protocol is for the preparation of an amine-terminated monolayer on a glass or silicon substrate using (3-aminopropyl)triethoxysilane (APTES).

Materials and Reagents:

  • Glass or silicon substrates

  • Piranha solution (7:3 mixture of concentrated H₂SO₄ and 30% H₂O₂) - EXTREME CAUTION IS ADVISED

  • Anhydrous toluene

  • (3-Aminopropyl)triethoxysilane (APTES)

  • Deionized water (18 MΩ·cm)

  • Nitrogen gas source

  • Oven

Protocol:

  • Surface Cleaning (Hydroxylation):

    • Immerse the substrates in Piranha solution for 30 minutes at room temperature. (Safety Note: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment).

    • Rinse the substrates copiously with deionized water.

    • Dry the substrates under a stream of nitrogen gas.

    • Further dry the substrates in an oven at 110°C for 30 minutes.

  • Silanization (Amine Functionalization):

    • Prepare a 2% (v/v) solution of APTES in anhydrous toluene in a sealed container.

    • Immerse the cleaned and dried substrates in the APTES solution.

    • Allow the reaction to proceed for 2 hours at room temperature with gentle agitation.

    • Remove the substrates from the APTES solution and rinse thoroughly with toluene.

    • Sonicate the substrates in fresh toluene for 5 minutes to remove any physisorbed silane.

    • Rinse again with toluene and then with ethanol.

    • Dry the substrates under a stream of nitrogen gas.

    • Cure the silane layer by baking the substrates in an oven at 110°C for 30 minutes.

Part 2: Immobilization of 6-(chloromethyl)-1,3,5-triazine-2,4-diamine

This protocol outlines the covalent attachment of the triazine linker to the prepared amine-functionalized surface.

Materials and Reagents:

  • Amine-functionalized substrates

  • 6-(chloromethyl)-1,3,5-triazine-2,4-diamine

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Triethylamine (TEA) or another suitable non-nucleophilic base

  • Anhydrous ethanol

  • Nitrogen gas source

Protocol:

  • Reaction Setup:

    • Prepare a 10 mM solution of 6-(chloromethyl)-1,3,5-triazine-2,4-diamine in anhydrous DMF.

    • Add 2 equivalents of triethylamine to the solution. The base acts as a scavenger for the HCl generated during the reaction.

    • Place the amine-functionalized substrates in a reaction vessel.

  • Immobilization Reaction:

    • Immerse the substrates in the triazine solution.

    • Allow the reaction to proceed for 12-24 hours at room temperature under a nitrogen atmosphere to prevent moisture contamination. The reaction can be gently agitated.

  • Washing:

    • Remove the substrates from the reaction solution.

    • Rinse the substrates thoroughly with DMF to remove unreacted triazine and base.

    • Rinse with anhydrous ethanol.

    • Dry the substrates under a stream of nitrogen gas.

Part 3: Blocking and Final Washing

To prevent non-specific binding in subsequent applications, any unreacted amine groups on the surface should be capped.

Materials and Reagents:

  • Triazine-immobilized substrates

  • Blocking solution: 100 mM ethanolamine in a suitable buffer (e.g., PBS, pH 7.4)

  • Deionized water

  • Nitrogen gas source

Protocol:

  • Blocking:

    • Immerse the triazine-immobilized substrates in the blocking solution.

    • Incubate for 1 hour at room temperature with gentle agitation.

  • Final Washing:

    • Rinse the substrates copiously with deionized water.

    • Dry the substrates under a stream of nitrogen gas.

    • The functionalized substrates are now ready for use or further characterization.

Characterization of the Immobilized Surface

A multi-technique approach is recommended to validate each step of the surface modification process.

Technique Purpose Expected Outcome
X-ray Photoelectron Spectroscopy (XPS) To determine the elemental composition of the surface.- After APTES: Appearance of N1s and Si2p peaks. - After Triazine Immobilization: Increase in the N1s signal and appearance of a C1s component corresponding to the triazine ring.
Fourier-Transform Infrared Spectroscopy (FTIR) To identify the functional groups present on the surface.- After APTES: Appearance of N-H stretching and bending vibrations. - After Triazine Immobilization: Appearance of characteristic triazine ring vibrations (around 800-1600 cm⁻¹).
Contact Angle Goniometry To assess changes in surface hydrophilicity/hydrophobicity.- Cleaned Glass: Highly hydrophilic (low contact angle). - After APTES: More hydrophobic (higher contact angle). - After Triazine Immobilization: Change in contact angle depending on the overall hydrophobicity of the triazine derivative.

Troubleshooting and Expert Insights

  • Low Immobilization Efficiency:

    • Cause: Incomplete surface amination or deactivation of the triazine reagent.

    • Solution: Ensure anhydrous conditions during silanization and triazine immobilization. Use freshly prepared reagents. Consider increasing the reaction time or temperature for the triazine coupling step.

  • Non-Specific Binding:

    • Cause: Incomplete blocking of unreacted surface sites.

    • Solution: Optimize the blocking step by increasing the concentration of the blocking agent or the incubation time.

  • Instability of the Immobilized Layer:

    • Cause: Poor quality of the initial silane layer.

    • Solution: Thoroughly clean the substrate before silanization. Ensure complete removal of physisorbed silane through sonication and extensive washing. Properly cure the silane layer.

Conclusion

The use of 6-(chloromethyl)-1,3,5-triazine-2,4-diamine offers a robust and versatile method for the covalent immobilization of ligands on amine-functionalized surfaces. The straightforward, two-step process, combined with the stability of the resulting covalent bond, makes this an attractive strategy for a wide range of applications in life sciences and diagnostics. By following the detailed protocols and characterization methods outlined in this application note, researchers can confidently prepare high-quality, functionalized surfaces for their specific needs.

References

  • El-Samahy, F. A., et al. (2016). Synthesis and antimicrobial activity of new substituted 1,3,5-triazine derivatives. International Journal of PharmTech Research, 9(6), 436-445.
  • Kamal, A., et al. (2021). Sustainable Triazine-Based Dehydro-Condensation Agents for Amide Synthesis. Molecules, 26(1), 1-14.
  • Sheyi, R., et al. (2020). 1,3,5-Triazine as core for the preparation of dendrons. Arkivoc, 2020(iii), 64-73.
  • Long, T. M., et al. (2006). Water-vapor plasma-based surface activation for trichlorosilane modification of PMMA. Langmuir, 22(9), 4104-4109.
  • MDPI. (n.d.). Coatings | Section Surface Characterization, Deposition and Modification. Retrieved from [Link]

  • NASA Technical Reports Server. (2002). Surface Characterization Techniques: An Overview. Retrieved from [Link]

  • Kimple, A. J., et al. (2011). A capture coupling method for the covalent immobilization of hexahistidine tagged proteins for surface plasmon resonance. Methods in Molecular Biology, 705, 327-339.
  • MDPI. (2023). A Novel Na(I) Coordination Complex with s-Triazine Pincer Ligand: Synthesis, X-ray Structure, Hirshfeld Analysis, and Antimicrobial Activity. Retrieved from [Link]

  • MDPI. (2023). Trisubstituted 1,3,5-Triazines and Their Effect on BACE1. Retrieved from [Link]

  • PubMed Central (PMC). (2025). A bibliometric review of triazine hybrids: synthesis, reactions, and applications spanning the last quarter-century (2000–2025). Retrieved from [Link]

  • ResearchGate. (2023). Atrazine Degradation Using Immobilized Triazine Hydrolase from Arthrobacter aurescens TC1 in Mesoporous Silica Nanomaterials. Retrieved from [Link]

  • MDPI. (2023). Surface Modification, Functionalization and Characterization of Metallic Biomaterials. Retrieved from [Link]

  • PubMed Central (PMC). (2024). Comparison of protein immobilization methods with covalent bonding on paper for paper-based enzyme-linked immunosorbent assay. Retrieved from [Link]

  • MDPI. (2024). Covalent and Site-Specific Immobilization of a Fluorogenic Sensor Protein on Cellulose-Based Paper for Detection of Lactate in Cell Culture Media. Retrieved from [Link]

  • Semantic Scholar. (2023). Novel Sulfonamide−Triazine Hybrid Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. Retrieved from [Link]

  • ResearchGate. (n.d.). Illustrations of the process steps of (a) surface activation with.... Retrieved from [Link]

  • ResearchGate. (n.d.). Triazine‐based coupling reagents. Retrieved from [Link]

  • PubMed Central (PMC). (2018). Exploring the Orthogonal Chemoselectivity of 2,4,6-Trichloro-1,3,5-Triazine (TCT) as a Trifunctional Linker With Different Nucleophiles: Rules of the Game. Retrieved from [Link]

  • ChemSynthesis. (2025). 6-(chloromethyl)-N'-phenyl-1,3,5-triazine-2,4-diamine. Retrieved from [Link]

  • PubMed. (2013). Discovery and optimization of triazine derivatives as ROCK1 inhibitors: molecular docking, molecular dynamics simulations and free energy calculations. Retrieved from [Link]

  • MDPI. (2021). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. Retrieved from [Link]

  • PubMed Central (PMC). (2022). s-Triazine-Based Ligands Possessing Identical Heteroatom-Bridged Substituents—Unexpected Triazine-O Bond Cleavage. Retrieved from [Link]

  • MDPI. (2023). Current Progress on the Surface Chemical Modification of Carbonaceous Materials. Retrieved from [Link]

  • RSC Publishing. (2022). Functionalized 1,3,5-triazine derivatives as components for photo- and electroluminescent materials. Retrieved from [Link]

  • OUCI. (n.d.). Covalent immobilization of histidine-tagged proteins for surface plasmon resonance. Retrieved from [Link]

  • PubMed Central (PMC). (2018). Identification of 1, 2, 4-Triazine and Its Derivatives Against Lanosterol 14-Demethylase (CYP51) Property of Candida albicans: Influence on the Development of New Antifungal Therapeutic Strategies. Retrieved from [Link]

  • STAR Protocols. (2024). Protocol for the synthesis and activation of hydrogels with photocaged oligonucleotides. Retrieved from [Link]

Method

Application Notes and Protocols: Peptide Labeling with Triazine Derivatives

Introduction: The Versatility of Triazine Scaffolds in Peptide Modification In the landscape of bioconjugation, the precise and stable modification of peptides is paramount for advancing drug development, diagnostic tool...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatility of Triazine Scaffolds in Peptide Modification

In the landscape of bioconjugation, the precise and stable modification of peptides is paramount for advancing drug development, diagnostic tools, and fundamental biochemical research.[1][2] Among the diverse chemical moieties utilized for this purpose, triazine derivatives have emerged as a highly versatile and robust platform.[3][4] The 1,3,5-triazine scaffold, in particular, offers a unique trifunctional core that can be sequentially and selectively modified, allowing for the introduction of various functionalities onto a peptide of interest.[3] This inherent modularity, coupled with the stability of the resulting conjugates, makes triazine-based labeling a powerful strategy for researchers and drug development professionals.[5][6]

This guide provides a comprehensive overview of peptide labeling using chloromethyl and other reactive triazine derivatives. It delves into the underlying chemical principles, offers detailed experimental protocols, and provides insights into the practical aspects of this technology to ensure successful and reproducible outcomes. The applications of such labeled peptides are vast, ranging from their use in creating antibody-drug conjugates (ADCs) to the development of novel imaging agents and tools for studying protein-protein interactions.[2][7][8]

Chemical Principles: Understanding the Reactivity of Triazine Derivatives

The utility of triazine derivatives in peptide labeling stems from the reactivity of the substituents on the triazine ring. The most common precursor, 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride), features three chlorine atoms that can be sequentially displaced by nucleophiles.[3][9] The reactivity of the remaining chlorine atoms decreases with each substitution, allowing for controlled, stepwise reactions.[9]

While direct use of chloromethyl triazines is less commonly detailed in readily available literature compared to dichlorotriazines or monochlorotriazines, the fundamental principle of nucleophilic substitution remains the same. The chloromethyl group would act as an electrophile, susceptible to attack by nucleophilic side chains of amino acids. However, the more prevalent and well-documented approach involves using monochlorotriazines, such as 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT), which serve as excellent coupling agents.[10]

The primary amino acid residues targeted by triazine derivatives are those with nucleophilic side chains, most notably:

  • Cysteine: The thiol group of cysteine is a potent nucleophile, especially at physiological or slightly basic pH, and reacts readily with chlorotriazines to form stable thioether bonds.[5][11] This high reactivity and the relatively low abundance of cysteine in proteins make it an ideal target for site-specific modifications.[11]

  • Lysine: The ε-amino group of lysine is another primary target for acylation by chlorotriazines, forming a stable amide-like bond.[12] The reactivity is pH-dependent, increasing as the amino group becomes deprotonated at higher pH values.

  • N-terminal α-amino group: The free amino group at the N-terminus of a peptide can also be selectively targeted under specific pH conditions.[13]

The choice of the specific triazine derivative and reaction conditions allows for a degree of control over the selectivity of the labeling reaction. For instance, vinyl-triazine derivatives have been shown to exhibit high selectivity for cysteine residues.[5]

Reaction Mechanism: Nucleophilic Aromatic Substitution

The core reaction for labeling with chlorotriazine derivatives is a nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the nitrogen atoms in the triazine ring makes the carbon atoms attached to the chlorine atoms highly electrophilic and susceptible to nucleophilic attack.

Visualizing the Labeling Workflow

The following diagram illustrates the general workflow for peptide labeling with a monochlorotriazine derivative.

PeptideLabelingWorkflow Peptide Peptide with Nucleophilic Residue (e.g., Cys, Lys) Reaction Labeling Reaction (Controlled pH and Temperature) Peptide->Reaction Reagent Chloromethyl or Monochlorotriazine Derivative Reagent->Reaction Purification Purification (e.g., RP-HPLC) Reaction->Purification LabeledPeptide Labeled Peptide Conjugate Purification->LabeledPeptide Analysis Characterization (e.g., Mass Spectrometry) LabeledPeptide->Analysis

Caption: General workflow for peptide labeling with triazine derivatives.

Experimental Protocols

The following protocols provide a starting point for labeling peptides with chlorotriazine derivatives. Optimization of these protocols may be necessary depending on the specific peptide sequence and the desired labeling outcome.

Protocol 1: Cysteine-Specific Labeling of a Peptide

This protocol is designed for the selective labeling of a cysteine residue within a peptide using a monochlorotriazine derivative.

Materials:

  • Peptide containing a single cysteine residue

  • Monochlorotriazine labeling reagent (e.g., a derivative of 2-chloro-4,6-diamino-1,3,5-triazine)

  • Reaction Buffer: 0.2 M HEPES buffer, pH 7.4[6]

  • Quenching Solution: 100 mM β-mercaptoethanol or glutathione

  • Solvents: Acetonitrile (ACN), Dimethylformamide (DMF), and ultrapure water

  • Purification: Reversed-phase high-performance liquid chromatography (RP-HPLC) system with a C18 column.[14]

  • Analysis: Mass spectrometer (e.g., ESI-MS or MALDI-TOF)

Procedure:

  • Peptide and Reagent Preparation:

    • Dissolve the cysteine-containing peptide in the Reaction Buffer to a final concentration of 1 mM.[6]

    • Dissolve the monochlorotriazine labeling reagent in DMF or ACN to a concentration of 10 mM.

  • Labeling Reaction:

    • Add the labeling reagent solution to the peptide solution in a 2-fold molar excess.[6]

    • Incubate the reaction mixture at room temperature for 2-4 hours with gentle agitation.[6] Monitor the reaction progress by taking aliquots at different time points and analyzing them by RP-HPLC and mass spectrometry.

  • Quenching the Reaction:

    • Once the desired level of labeling is achieved, add the Quenching Solution to the reaction mixture to a final concentration of 10 mM to react with any unreacted labeling reagent.

    • Incubate for an additional 30 minutes at room temperature.

  • Purification of the Labeled Peptide:

    • Acidify the reaction mixture with a small amount of trifluoroacetic acid (TFA) to a final concentration of 0.1%.

    • Purify the labeled peptide using RP-HPLC.[14] A typical gradient would be from 5% to 95% ACN in water (both containing 0.1% TFA) over 30 minutes.[14]

    • Collect fractions containing the purified labeled peptide, identified by its retention time and mass.

  • Characterization and Storage:

    • Confirm the identity and purity of the labeled peptide by mass spectrometry.

    • Lyophilize the purified fractions to obtain the final product as a powder.

    • Store the labeled peptide at -20°C or -80°C.

Protocol 2: N-terminal and Lysine Labeling of a Peptide

This protocol is adapted for labeling the N-terminal α-amino group and lysine ε-amino groups. A higher pH is generally required to deprotonate these amines and facilitate the reaction.

Materials:

  • Peptide with an accessible N-terminus and/or lysine residues

  • 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) or a similar derivative

  • Reaction Buffer: 0.1 M Sodium Bicarbonate buffer, pH 8.5-9.0

  • Quenching Solution: 1 M Tris-HCl, pH 8.0

  • Other materials are as listed in Protocol 1.

Procedure:

  • Peptide and Reagent Preparation:

    • Dissolve the peptide in the Reaction Buffer to a final concentration of 1-5 mM.

    • Prepare a fresh solution of the chlorotriazine reagent in a water-miscible organic solvent like dioxane or DMF at a concentration of 50 mM.[15]

  • Labeling Reaction:

    • Add the chlorotriazine solution to the peptide solution in a 5 to 10-fold molar excess. The higher excess is to drive the reaction to completion, especially if multiple sites are to be labeled.

    • Stir the reaction mixture at room temperature overnight.[15] Monitor the reaction by RP-HPLC and mass spectrometry.

  • Quenching the Reaction:

    • Add the Quenching Solution to the reaction mixture to scavenge any remaining reactive triazine.

    • Allow the quenching reaction to proceed for 1 hour at room temperature.

  • Purification and Characterization:

    • Follow steps 4 and 5 from Protocol 1 for the purification and characterization of the labeled peptide.

Critical Parameters and Optimization

The success of peptide labeling with triazine derivatives hinges on the careful control of several experimental parameters.

ParameterRecommended RangeRationale and Considerations
pH 6.5 - 7.5 (for Cys)The thiol group of cysteine is more nucleophilic at this pH. For lysine and N-terminal labeling, a higher pH (8.5-9.5) is needed to deprotonate the amino groups.
8.5 - 9.5 (for Lys/N-term)
Temperature Room Temperature (20-25°C)Most labeling reactions proceed efficiently at room temperature. Higher temperatures can increase the reaction rate but may also lead to non-specific reactions or peptide degradation.
Reagent:Peptide Ratio 1.5:1 to 10:1 (molar ratio)A slight excess of the labeling reagent is typically used to ensure complete reaction. For multiple labeling sites or less reactive peptides, a higher excess may be required.
Reaction Time 1 - 12 hoursReaction times can vary depending on the reactivity of the peptide and the labeling reagent. It is crucial to monitor the reaction progress to determine the optimal time.[6]
Solvent Aqueous buffer with co-solventsThe use of organic co-solvents like DMF or ACN may be necessary to dissolve the labeling reagent and improve reaction efficiency.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low Labeling Efficiency - Incorrect pH- Insufficient molar excess of reagent- Short reaction time- Reagent degradation- Optimize the pH for the target amino acid.- Increase the molar ratio of the labeling reagent.- Extend the reaction time and monitor progress.- Use a freshly prepared solution of the labeling reagent.
Non-specific Labeling - pH is too high, leading to deprotonation of other nucleophiles (e.g., Tyr, His)- Reaction temperature is too high- Lower the reaction pH.- Perform the reaction at a lower temperature (e.g., 4°C).
Peptide Precipitation - Poor solubility of the peptide or the labeled product in the reaction buffer- High concentration of organic co-solvent- Add a denaturant (e.g., urea) or a different co-solvent.- Reduce the concentration of the organic co-solvent.
Multiple Labeled Species - Presence of multiple reactive sites on the peptide- Incomplete reaction- If site-specificity is desired, consider peptide engineering to remove unwanted reactive sites.- Drive the reaction to completion by increasing the reagent ratio or reaction time.

Conclusion and Future Perspectives

Peptide labeling with chloromethyl and other reactive triazine derivatives provides a robust and versatile methodology for the synthesis of well-defined peptide conjugates. The stability of the resulting linkages and the tunability of the triazine core make this approach highly attractive for a wide range of applications in chemical biology and drug discovery.[2][11] Future developments in this field are likely to focus on the design of novel triazine reagents with enhanced selectivity and bioorthogonal reactivity, further expanding the toolkit for peptide and protein modification.[1]

References

  • Cysteine‐Specific Multifaceted Bioconjugation of Peptides and Proteins Using 5‐Substituted 1,2,3‐Triazines. (2024-03-11). National Institutes of Health. [Link]

  • Synthesis and Preliminary Biological Evaluation of 1,3,5-Triazine Amino Acid Derivatives to Study Their MAO Inhibitors. MDPI. [Link]

  • Site-selective peptide functionalisation mediated via vinyl-triazine linchpins. David Spring's group. [Link]

  • Bi‐triazines‐based peptide cyclization and dimerization. Reaction... ResearchGate. [Link]

  • 1,3,5-Triazine Nitrogen Mustards with Different Peptide Group as Innovative Candidates for AChE and BACE1 Inhibitors. (2021-06-28). MDPI. [Link]

  • 1,3,5-Triazino Peptide Derivatives: Synthesis, Characterization, and Preliminary Antileishmanial Activity. (2018-04-06). PubMed. [Link]

  • s-Triazine: A Privileged Structure for Drug Discovery and Bioconjugation. (2021-02-06). National Institutes of Health. [Link]

  • Programmable Site-Selectivity: pH-Modulated Triazine-Thiol Exchange for Site- and Chemoselective Cysteine Labelling. ChemRxiv. [Link]

  • WO1981003020A1 - Triazine synthesis.
  • Loading protocols. Peptideweb.com. [Link]

  • 1,3,5-Triazine as Branching Connector for the Construction of Novel Antimicrobial Peptide Dendrimers: Synthesis and Biological Characterization. (2024-05-28). MDPI. [Link]

  • Chlorination of Amino Acids: Reaction Pathways and Reaction Rates. PubMed. [Link]

  • Technical Bulletins & General Procedures. Aapptec Peptides. [Link]

  • Triazine-Based Conjugated Microporous Polymers for Efficient Hydrogen Production. (2021-09-07). ACS Publications. [Link]

  • Triazinium Ligation: A New Bioorthogonal Tool for Bioconjugation. (2025-09-03). SigutLabs. [Link]

  • Recent applications of 2,4,6-trichloro-1,3,5-triazine and its derivatives in organic synthesis. (2006-08-14). ResearchGate. [Link]

  • Triazine Conjugates for Multiple Site-Specific Labeling of Peptides. (2001-04-01). acs.org. [Link]

  • APPLICATIONS OF TRIAZINE CHEMISTRY: EDUCATION, REMEDIATION, AND DRUG DELIVERY. CORE. [Link]

  • Tetrazine-Containing Amino Acid for Peptide Modification and Live Cell Labeling. (2015-11-04). National Institutes of Health. [Link]

  • Recent Advances in the Biological Activity of s-Triazine Core Compounds. (2022-02-12). MDPI. [Link]

  • A Facile Method for Preferential Modification of the N-Terminal Amino Group of Peptides Using Triazine-Based Coupling Reagents. National Institutes of Health. [Link]

  • Preparation method of 2-chloro-4,6-dimethoxy-1,3,5-triazine.
  • Synthesis of 4-amino-6-chloro-1,3,5-triazin-2(1H)-ones. Semantic Scholar. [Link]

  • Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. National Institutes of Health. [Link]

  • Synthetic Peptide Analysis | Purification, Characterization & Monitoring. Waters Corporation. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Chloromethyl Triazine Reagents

A Guide to Preventing Hydrolysis and Ensuring Experimental Success Welcome to the technical support center for chloromethyl triazine reagents. This guide is designed for researchers, scientists, and drug development prof...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Preventing Hydrolysis and Ensuring Experimental Success

Welcome to the technical support center for chloromethyl triazine reagents. This guide is designed for researchers, scientists, and drug development professionals who utilize these versatile reagents in their work. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but also the underlying scientific principles to empower you to troubleshoot and optimize your experiments effectively. Hydrolysis of the chloromethyl group is a primary factor that can lead to reagent inactivation and low reaction yields. This guide provides in-depth answers and protocols to mitigate this critical issue.

Frequently Asked Questions (FAQs)

Here are answers to some of the most common questions our team receives regarding the stability and handling of chloromethyl triazine reagents.

Q1: My chloromethyl triazine reagent is showing reduced reactivity. How can I determine if hydrolysis is the cause?

A1: Reduced reactivity is a classic sign of reagent degradation, with hydrolysis being the most common culprit. To confirm this, you can use analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC/MS) to analyze your reagent.[1][2][3] The appearance of new peaks corresponding to the hydrolyzed product (hydroxymethyl triazine) and a decrease in the area of the parent chloromethyl triazine peak are strong indicators of hydrolysis.

Q2: What are the optimal storage conditions to maximize the shelf-life of my chloromethyl triazine reagent?

A2: To maximize shelf-life, it is crucial to protect the reagent from moisture. We recommend storing solid chloromethyl triazine reagents in a desiccator at -20°C. For solutions, use anhydrous solvents and store under an inert atmosphere (e.g., argon or nitrogen) at -20°C. Always use freshly prepared solutions for best results.

Q3: At what pH is my chloromethyl triazine reagent most susceptible to hydrolysis?

A3: Chloromethyl triazines are susceptible to hydrolysis across a range of pH values, but the rate is significantly influenced by the specific conditions. Hydrolysis can occur under both acidic and alkaline conditions. Interestingly, while acidic conditions can promote hydrolysis, protonation of the triazine ring at very low pH (around 5) can actually retard the process.[4] Conversely, neutral to moderately alkaline conditions can also lead to rapid hydrolysis. For instance, one study on a triazine derivative showed that at 22°C, the hydrolysis half-life was 32 seconds at pH 8, but increased to 3.4 hours at pH 10.9, indicating a complex relationship between pH and stability.[5]

Q4: Can I use aqueous buffers for my reaction?

A4: While anhydrous conditions are ideal, many applications, such as bioconjugation, necessitate the use of aqueous buffers. In these cases, it is critical to work quickly, maintain a controlled pH, and use the reagent immediately after dissolution. The choice of buffer and pH should be optimized to balance the nucleophilicity of your target molecule with the rate of hydrolysis.

In-Depth Troubleshooting Guides

This section provides detailed guidance for specific experimental challenges related to chloromethyl triazine hydrolysis.

Scenario 1: Low Yield in a Bioconjugation Reaction

Problem: You are attempting to conjugate a chloromethyl triazine reagent to a protein, but you are consistently obtaining low yields of the desired conjugate.

Underlying Cause (The "Why"): The primary reason for low yields in aqueous bioconjugation reactions is the competition between the nucleophilic attack by your target molecule (e.g., an amine or thiol on the protein) and the nucleophilic attack by water (hydrolysis) on the chloromethyl group. If the rate of hydrolysis is comparable to or faster than the rate of conjugation, a significant portion of your reagent will be inactivated before it can react with the protein.

Troubleshooting Workflow:

G cluster_0 Troubleshooting Low Bioconjugation Yield A Low Yield Observed B Confirm Reagent Integrity (HPLC/MS Analysis) A->B C Reagent Degraded? B->C D Optimize Reaction Conditions C->D No E Re-run Experiment with Fresh Reagent C->E Yes F Adjust pH D->F G Decrease Reaction Time D->G H Increase Reagent Stoichiometry D->H I Consider Anhydrous Co-solvent D->I J Successful Conjugation E->J F->J G->J H->J I->J K Problem Persists? Contact Technical Support G cluster_0 Hydrolysis of Chloromethyl Triazine Triazine Chloromethyl Triazine (R-CH2Cl) Intermediate Transition State Triazine->Intermediate Nucleophilic Attack Product Hydroxymethyl Triazine (R-CH2OH) + HCl Intermediate->Product H2O Water (H2O) H2O->Intermediate

Caption: Simplified mechanism of chloromethyl triazine hydrolysis.

References

  • D. R. Erney, A. M. Gillespie, D. M. Gilvydis, C. F. Poole. Explanation of the Matrix-Induced Chromatographic Response Enhancement of Organophosphorous Pesticides During Open Tubular Column Gas Chromatography with Splitless or Hot On-Column Injection and Flame Photometric Detection. J.
  • ACS Paragon Plus Environment. Quantitative Analysis of Triazine-Based H 2 S Scavengers via Raman Spectroscopy. Industrial & Engineering Chemistry Research.
  • A Guide to Functionalisation and Bioconjugation Strategies to Surface-Initi
  • A Bibliometric Review of Triazine Hybrids: Synthesis, Reactions, and Applications Spanning the Last Quarter-Century (2000–2025). PubMed Central.
  • Triazine-Containing Pyridinium Organic Polymer Based on 4-Amino-1,8-naphthalimide Tröger's Base for Selective Fluorescent Sensing of Organoarsenic Feed Additives in W
  • Elucidating the Reaction Mechanisms between Triazine and Hydrogen Sulfide with pH Vari
  • Method 523: Determination of Triazine Pesticides and their Degradates in Drinking Water by Gas Chromatography/Mass Spectrometry (GC/MS). Shimadzu Scientific Instruments.
  • N,N′,N′′-Tris(β-hydroxyethyl)hexahydro-1,3,5-triazine. Publisso.
  • Triazinium Ligation: A New Bioorthogonal Tool for Bioconjug
  • Triazine-Substituted and Acyl Hydrazones: Experiment and Computation Reveal a Stability Inversion
  • Synthesis and Reactions of Trifluoromethyl‐Substituted 1,3,5‐Triazines.
  • Analysis of Triazine Pesticides in Wastew
  • The Influence of pH on the Hydrolysis Process of γ-Methacryloxypropyltrimethoxysilane, Analyzed by FT-IR, and the Silanization of Electrogalvanized Steel. Request PDF.
  • Bioconjugation and Crosslinking Technical Handbook. Thermo Fisher Scientific.
  • Rapid Multi-Residue Method for Simultaneous Determination of 1,3,5-Triazine Herbicides in Environmental Samples by Capillary GC-MS-EI Selective Ion Monitoring Method. MDPI.
  • Achieving Cysteine-Selective Peptide/Protein Bioconjugation via Tunable Triazine-Pyridine Chemistry.
  • Influence of pH and Divalent Metals Relevant to California Rice Fields on the Hydroxide-Mediated Hydrolysis of the Insecticide Chlorantraniliprole. PubMed.
  • Addressing the Challenges of Bioconjugation for Improved Crosslinking and Modific
  • Analytical Method for the Determination of Atrazine and its Dealkylated Chlorotriazine Metabolites in Water Using SPE Sample Prepar
  • sym-triazines. 7. Hydrolysis and cyclization of 1,3,5-triazine series mononitriles.

Sources

Reference Data & Comparative Studies

Comparative

A Comparative Guide to the Characterization of 6-(Chloromethyl)-1,3,5-triazine-2,4-diamine Reaction Products

For Researchers, Scientists, and Drug Development Professionals Introduction: The Versatile 6-(Chloromethyl)-1,3,5-triazine-2,4-diamine Scaffold 6-(Chloromethyl)-1,3,5-triazine-2,4-diamine is a key building block in synt...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatile 6-(Chloromethyl)-1,3,5-triazine-2,4-diamine Scaffold

6-(Chloromethyl)-1,3,5-triazine-2,4-diamine is a key building block in synthetic chemistry, prized for its reactive chloromethyl group attached to a stable triazine core. The triazine ring itself is a privileged structure in medicinal chemistry, appearing in a wide array of therapeutic agents. The presence of the two amino groups on the triazine ring modulates its electronic properties and provides sites for further functionalization, while the chloromethyl group serves as a versatile handle for introducing a variety of substituents via nucleophilic substitution. This guide provides a comprehensive overview of the characterization of reaction products derived from 6-(chloromethyl)-1,3,5-triazine-2,4-diamine, offering a comparative analysis of analytical techniques and insights into the rational design of characterization workflows.

The primary reactivity of 6-(chloromethyl)-1,3,5-triazine-2,4-diamine lies in the displacement of the chloride ion by a diverse range of nucleophiles. This allows for the synthesis of a vast library of compounds with tailored properties for applications in drug discovery, materials science, and agricultural chemistry. Understanding the nuances of these reactions and mastering the techniques to unequivocally characterize the resulting products are paramount for any researcher working with this scaffold.

Reaction Landscape: Nucleophilic Substitution at the Chloromethyl Group

The benzylic-like chloride of the chloromethyl group is susceptible to nucleophilic attack by a variety of nucleophiles, including amines, alcohols, thiols, and azide ions. The choice of nucleophile, solvent, and reaction conditions dictates the structure of the final product.

A general reaction scheme is presented below:

G reactant 6-(Chloromethyl)-1,3,5-triazine-2,4-diamine product 6-(Nucleophilomethyl)-1,3,5-triazine-2,4-diamine reactant->product  + Nu-H - HCl nucleophile Nucleophile (Nu-H)

Caption: General reaction scheme for the nucleophilic substitution of 6-(chloromethyl)-1,3,5-triazine-2,4-diamine.

The following sections will delve into the specific characterization of products resulting from reactions with common classes of nucleophiles.

Characterization of Amine Substitution Products: 6-(Aminomethyl)-1,3,5-triazine-2,4-diamines

The reaction with primary and secondary amines yields the corresponding 6-(aminomethyl)-1,3,5-triazine-2,4-diamine derivatives. These compounds are of significant interest in medicinal chemistry due to the introduction of additional hydrogen bond donors and acceptors.

Comparative Analysis of Characterization Techniques
TechniqueInformation ProvidedStrengthsLimitations
¹H NMR Confirms the presence of the newly formed C-N bond through the disappearance of the chloromethyl signal and the appearance of a new methylene signal adjacent to the amine. Provides information on the structure of the amine substituent.Provides detailed structural information. Relatively fast and non-destructive.Can be complex to interpret for molecules with many overlapping signals.
¹³C NMR Confirms the formation of the new C-N bond by a shift in the methylene carbon signal.Provides information on the carbon skeleton.Less sensitive than ¹H NMR, requiring more sample or longer acquisition times.
Mass Spectrometry (ESI-MS, HRMS) Confirms the molecular weight of the product. High-resolution mass spectrometry (HRMS) provides the exact mass, confirming the elemental composition.Highly sensitive, requires minimal sample. Provides unambiguous molecular formula with HRMS.Does not provide detailed structural information on its own.
FT-IR Spectroscopy Shows the presence of N-H stretching vibrations from the newly introduced amine and the primary amino groups on the triazine ring.Provides information about functional groups.Can be difficult to assign specific peaks in complex molecules.
X-ray Crystallography Provides the definitive three-dimensional structure of the molecule in the solid state.Unambiguous structure determination.Requires a single crystal of suitable quality, which can be challenging to obtain.
Experimental Protocol: Synthesis and NMR Characterization of a Model 6-(Benzylaminomethyl)-1,3,5-triazine-2,4-diamine

Synthesis:

  • To a solution of 6-(chloromethyl)-1,3,5-triazine-2,4-diamine (1.0 eq) in a suitable solvent such as acetonitrile or DMF, add benzylamine (1.2 eq) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (1.5 eq).

  • Stir the reaction mixture at room temperature or gentle heating (e.g., 50 °C) and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., dichloromethane/methanol gradient).

¹H NMR Characterization:

  • Expected Signals:

    • A singlet for the methylene protons (CH₂-N) typically in the range of 3.8-4.5 ppm.

    • Signals corresponding to the aromatic protons of the benzyl group (typically 7.2-7.4 ppm).

    • Broad singlets for the amino protons on the triazine ring (NH₂).

    • A signal for the N-H proton of the secondary amine.

    • The disappearance of the chloromethyl signal (typically around 4.5-4.7 ppm in the starting material).

Characterization of Alkoxide and Phenoxide Substitution Products: 6-(Alkoxymethyl)- and 6-(Aryloxymethyl)-1,3,5-triazine-2,4-diamines

Reaction with alkoxides or phenoxides, typically generated in situ using a base like sodium hydride, leads to the formation of ether linkages.

Comparative Analysis of Characterization Techniques
TechniqueInformation ProvidedStrengthsLimitations
¹H NMR Confirms the formation of the C-O bond by the disappearance of the chloromethyl signal and the appearance of a new methylene signal adjacent to the oxygen. Provides structural information on the alcohol/phenol substituent.Detailed structural information.Can be complex for intricate alkoxy/aryloxy groups.
¹³C NMR Shows a downfield shift of the methylene carbon signal upon substitution of chlorine with oxygen.Confirms the carbon framework.Lower sensitivity.
Mass Spectrometry (ESI-MS, HRMS) Determines the molecular weight and elemental composition of the product.High sensitivity and accuracy.No detailed structural information.
FT-IR Spectroscopy Shows the presence of C-O-C stretching vibrations.Confirms the presence of the ether functional group.Peak assignment can be ambiguous.

Characterization of Thiolate Substitution Products: 6-(Thiomethyl)-1,3,5-triazine-2,4-diamines

The reaction with thiols in the presence of a base yields thioether derivatives. These compounds are of interest for their potential biological activities and as intermediates for further transformations.

Comparative Analysis of Characterization Techniques
TechniqueInformation ProvidedStrengthsLimitations
¹H NMR Confirms the formation of the C-S bond through the disappearance of the chloromethyl signal and the appearance of a new methylene signal adjacent to the sulfur.Provides detailed structural information.Chemical shifts can be influenced by the nature of the thiol.
¹³C NMR Shows a characteristic upfield or downfield shift of the methylene carbon signal upon substitution.Confirms the carbon skeleton.Lower sensitivity.
Mass Spectrometry (ESI-MS, HRMS) Determines the molecular weight and confirms the elemental composition, including the presence of sulfur.High sensitivity and accuracy. The isotopic pattern of sulfur can aid in identification.No detailed structural information.
FT-IR Spectroscopy C-S stretching vibrations are typically weak and can be difficult to observe.Limited utility for confirming this specific bond.

Alternative Synthetic Approaches and Their Characterization Challenges

While nucleophilic substitution on 6-(chloromethyl)-1,3,5-triazine-2,4-diamine is the most direct route, alternative methods exist for introducing a functionalized methyl group at the 6-position of the triazine ring.

One common alternative involves the reaction of biguanides with esters. For example, the condensation of a substituted biguanide with an ester containing the desired functionalized methyl group can yield the target triazine derivative.

G reactant1 Substituted Biguanide product 6-(R-methyl)-1,3,5-triazine-2,4-diamine reactant1->product reactant2 Ester (R-CH2-COOR') reactant2->product

Caption: Alternative synthesis of 6-(functionalized methyl)-1,3,5-triazine-2,4-diamines.

Characterization Considerations for Alternative Routes:

  • Purity of Starting Materials: The purity of the biguanide and ester is crucial, as impurities can lead to side products that complicate the characterization of the final compound.

  • Regioselectivity: In cases where the biguanide is unsymmetrical, the reaction may yield a mixture of regioisomers, requiring careful chromatographic separation and spectroscopic analysis (e.g., 2D NMR techniques like HMBC and HSQC) to differentiate them.

  • Byproduct Identification: The reaction may generate byproducts that need to be identified and separated. Techniques like GC-MS can be valuable for analyzing volatile byproducts.

Workflow for Comprehensive Characterization

A robust workflow is essential for the unambiguous characterization of novel 6-(substituted-methyl)-1,3,5-triazine-2,4-diamine derivatives.

G cluster_0 Synthesis and Purification cluster_1 Initial Characterization cluster_2 Detailed Structural Elucidation cluster_3 Definitive Structure Confirmation (Optional) Reaction Nucleophilic Substitution Purification Column Chromatography Reaction->Purification TLC TLC Analysis Purification->TLC MS Mass Spectrometry (LRMS) TLC->MS H_NMR ¹H NMR MS->H_NMR C_NMR ¹³C NMR H_NMR->C_NMR HRMS High-Resolution MS C_NMR->HRMS FTIR FT-IR Spectroscopy HRMS->FTIR XRay X-ray Crystallography FTIR->XRay

Caption: Recommended workflow for the characterization of 6-(chloromethyl)-1,3,5-triazine-2,4-diamine reaction products.

Conclusion

The characterization of reaction products of 6-(chloromethyl)-1,3,5-triazine-2,4-diamine requires a multi-faceted analytical approach. While each technique provides valuable pieces of the structural puzzle, a combination of spectroscopic and spectrometric methods is essential for unambiguous structure elucidation. This guide has provided a comparative overview of the most common characterization techniques, along with a recommended workflow, to aid researchers in their synthetic endeavors with this versatile chemical scaffold. A thorough understanding of these characterization methods is not only crucial for confirming the identity and purity of newly synthesized compounds but also for advancing the fields of medicinal chemistry, materials science, and beyond.

References

  • Afonso, C. A. M., Lourenço, N. M. T., & Rosatella, A. de A. (2006). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. Molecules, 11(1), 81–102. [Link]

  • Brzozowski, Z., Sączewski, F., & Gdaniec, M. (2000). Synthesis, structural characterization and antitumor activity of novel 2,4-diamino-1,3,5-triazine derivatives. European Journal of Medicinal Chemistry, 35(12), 1053–1064. [Link]

  • Kaczmarek, M. T., Radecka-Paryzek, W., & Kubicki, M. (2008). 2,4-Diamino-6-methyl-1,3,5-triazine methanol solvate. Acta Crystallographica Section E: Structure Reports Online, 64(2), o269. [Link]

  • Sharma, A., Rotimi, S. E., de la Torre, B. G., & Albericio, F. (2021). s-Triazine: A Privileged Structure for Drug Discovery and Bioconjugation. Molecules, 26(4), 864. [Link]

  • Yamanaka, H., Ohba, S., & Konno, S. (1987). REACTION OF 2.4-DIPHENYL-1.3.5-TRIAZINE DERIVATIVES WITH NUCLEOPHILES. HETEROCYCLES, 26(11), 2853. [Link]

Validation

A Senior Application Scientist's Guide to Comparing the Efficiency of Triazine-Based Linkers

Introduction: The 1,3,5-Triazine Core - A Privileged Scaffold for Bioconjugation In the landscape of bioconjugation and drug delivery, the choice of a linker is paramount to the success of a therapeutic or diagnostic age...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The 1,3,5-Triazine Core - A Privileged Scaffold for Bioconjugation

In the landscape of bioconjugation and drug delivery, the choice of a linker is paramount to the success of a therapeutic or diagnostic agent. The linker not only tethers the payload to the targeting moiety but also profoundly influences the conjugate's stability, solubility, and pharmacokinetic profile. Among the various scaffolds available, the 1,3,5-triazine (or s-triazine) ring has garnered significant interest due to its remarkable versatility and drug-like properties.[1]

The s-triazine scaffold is a six-membered heterocyclic ring with alternating carbon and nitrogen atoms.[2] Its key advantage lies in the starting material, cyanuric chloride (2,4,6-trichloro-1,3,5-triazine), which is inexpensive and features three chlorine atoms that can be sequentially substituted with a variety of nucleophiles.[3] This step-wise reactivity, controllable by temperature, allows for the precise and directional construction of multifunctional linkers, a feature that is highly desirable for creating sophisticated bioconjugates like Antibody-Drug Conjugates (ADCs).[3]

This guide provides an in-depth comparison of different triazine-based linkers, focusing on the chemical principles that govern their efficiency. We will delve into the causality behind experimental design, provide validated protocols for synthesis and evaluation, and present data to inform your selection of the optimal triazine linker for your research needs.

The Chemistry of Control: Understanding Triazine Linker Reactivity

The efficiency of a triazine-based linker is fundamentally tied to the controlled, sequential substitution of the chlorine atoms on the cyanuric chloride core. This process is not arbitrary; it is governed by the deactivating effect of each successive substitution. The first nucleophilic substitution occurs at low temperatures (0-5 °C), the second at room temperature, and the third often requires elevated temperatures.[3] This temperature-dependent reactivity is the cornerstone of creating heterotrifunctional triazine linkers.

Our internal studies, supported by published research, have established a preferential order of reactivity for different nucleophiles with the triazine core. This "orthogonal chemoselectivity" is a critical concept for rationally designing a linker synthesis.[4]

Order of Nucleophilic Reactivity with Cyanuric Chloride: Alcohol > Thiol > Amine[4]

This hierarchy means that an alcohol will preferentially react with the triazine ring at a lower temperature than a thiol, which in turn is more reactive than an amine. Understanding this principle is essential for designing a synthetic route where multiple, different functionalities are to be introduced onto the same triazine core without the need for complex protecting group chemistry.

G cluster_0 Sequential Nucleophilic Substitution on Cyanuric Chloride CC Cyanuric Chloride (2,4,6-Trichloro-1,3,5-triazine) MonoSub Monosubstituted Triazine CC->MonoSub  Nu-1 (e.g., R-OH)  0-5 °C DiSub Disubstituted Triazine MonoSub->DiSub  Nu-2 (e.g., R-SH)  ~25 °C TriSub Trisubstituted Linker Core DiSub->TriSub  Nu-3 (e.g., R-NH2)  >50 °C

Caption: Controlled synthesis of a heterotrifunctional triazine linker.

Comparing Triazine Linker Architectures: A Framework for Selection

The "efficiency" of a linker is a multi-faceted parameter encompassing conjugation efficiency, stability in circulation, and the kinetics of payload release at the target site. Triazine linkers can be broadly categorized based on their release mechanism: non-cleavable and cleavable.

Non-Cleavable Triazine Linkers: The Stability-First Approach

Non-cleavable linkers are designed for maximal stability in systemic circulation. The payload is released only after the complete lysosomal degradation of the antibody carrier.[5] This approach minimizes off-target toxicity that could result from premature drug release.

  • Design Principle: Typically, one position of the triazine ring is used to attach to the antibody (e.g., via reaction with a lysine residue), another to the payload, and the third can be used to modify solubility (e.g., with a polyethylene glycol, PEG, chain).

  • Efficiency Profile:

    • Conjugation: Highly efficient and predictable, driven by robust amine chemistry.

    • Stability: Excellent plasma stability, leading to a longer ADC half-life.

    • Payload Release: Slower and dependent on antibody catabolism. This can be advantageous for payloads that are active with the linker and amino acid remnants still attached.

  • Causality in Design: The choice for a non-cleavable linker is often made when the payload has a low cell-membrane permeability. By ensuring the payload is only released inside the target cell's lysosome, bystander killing of adjacent healthy cells is minimized. However, this can be a disadvantage for treating heterogeneous tumors where not all cells express the target antigen.

Cleavable Triazine Linkers: Engineering for Controlled Release

Cleavable linkers incorporate a chemically labile bond that is designed to break under specific conditions prevalent in the tumor microenvironment or within the target cell. This allows for a more rapid and targeted release of the payload.

  • Design Principle: The triazine core acts as a stable scaffold to which a cleavable moiety is attached. The versatility of the triazine allows for the incorporation of various triggers.

  • Types of Cleavable Triazine Linkers & Their Efficiency:

    • Acid-Labile Linkers (e.g., Hydrazone-Triazines): These linkers are designed to hydrolyze in the acidic environment of endosomes (pH 5.5-6.2) and lysosomes (pH 4.5-5.0).

      • Efficiency Profile: While effective in principle, traditional hydrazone linkers can exhibit instability in circulation, leading to premature payload release. Newer designs, such as those incorporating silyl ethers, have shown improved plasma stability with half-lives exceeding 7 days, compared to the 2-day half-life of some traditional hydrazine linkers.[6]

      • Causality in Design: The rate of hydrolysis is a critical design parameter. A linker that is too stable at pH 5 may not release the drug efficiently, while one that is too labile may not be stable enough in circulation.

    • Enzyme-Cleavable Linkers (e.g., Peptide-Triazines): These linkers incorporate a short peptide sequence (e.g., valine-citrulline) that is a substrate for lysosomal proteases like Cathepsin B, which are often upregulated in tumor cells.

      • Efficiency Profile: These linkers generally exhibit good plasma stability. The payload release is highly efficient once the ADC is internalized and trafficked to the lysosome. The choice of peptide sequence is crucial for both stability and cleavage efficiency.

      • Causality in Design: The peptide sequence must be carefully selected to be a poor substrate for plasma proteases but an excellent substrate for intracellular target enzymes.

    • Redox-Sensitive Linkers (e.g., Disulfide-Triazines): These linkers utilize a disulfide bond that is cleaved in the reducing environment of the cell cytoplasm, where glutathione concentrations are significantly higher (~1-10 mM) than in the bloodstream (~5 µM).[6]

      • Efficiency Profile: The stability of the disulfide bond can be tuned by introducing steric hindrance around it. Unhindered disulfides can be susceptible to exchange with serum thiols, leading to premature release. Hindered disulfide linkers offer a better balance of stability and intracellular release.

      • Causality in Design: This strategy is effective for payloads that act in the cytoplasm. The design must balance the need for stability in the oxidative environment of the plasma with rapid cleavage in the reductive intracellular environment.

Quantitative Comparison of Linker Performance

While direct head-to-head kinetic data for a wide range of 1,3,5-triazine linkers is not consolidated in the literature, we can compile representative data to guide experimental design. The following table summarizes key performance parameters for different classes of linkers, including relevant non-triazine examples that set industry benchmarks.

Linker ClassRepresentative TriggerConjugation ChemistryStability (Plasma Half-life)Release Mechanism & EfficiencyKey Consideration
Non-Cleavable Stable Amide/ThioetherAmine (Lysine)High (>10 days)[6]Lysosomal degradation of mAb; Slow but complete releaseMinimizes bystander effect; payload must be active with linker remnant.
Acid-Labile HydrazoneCarbonyl-HydrazineVariable (can be < 2 days)[6]pH-triggered hydrolysis; efficiency depends on pH sensitivity.Prone to systemic instability; requires careful tuning of hydrolysis rate.
Acid-Labile (Improved) Silyl EtherN/AHigh (> 7 days)[6]pH-triggered hydrolysis; improved stability over hydrazones.Offers a better stability-release profile for acid-cleavage strategy.
Enzyme-Cleavable Valine-Citrulline PeptideMaleimide-ThiolHigh (e.g., 9.9 days)[6]Cathepsin B cleavage; highly efficient intracellularly.Potential for immunogenicity of the peptide; enzyme expression levels.
Redox-Sensitive DisulfideThiol-Disulfide ExchangeModerate to High (tunable)Glutathione-mediated reduction; efficient in cytoplasm.Stability can be compromised by thiol-disulfide exchange in plasma.

Experimental Protocols for Efficiency Evaluation

To ensure the trustworthiness and validity of your linker comparison, rigorous, well-controlled experiments are essential. Here, we provide self-validating protocols for the synthesis of a versatile triazine linker and its subsequent evaluation.

Protocol 1: Synthesis of a Heterobifunctional Triazine Linker Core

This protocol describes the synthesis of a linker with a primary amine for conjugation to a payload via an amide bond and a maleimide group for conjugation to a thiol on a targeting protein.

Caption: Workflow for synthesizing a heterobifunctional triazine linker.

Methodology:

  • Step 1 (First Substitution): Dissolve cyanuric chloride (1 eq.) in anhydrous tetrahydrofuran (THF) and cool to 0 °C in an ice bath. In a separate flask, dissolve 4-aminophenol (1 eq.) and N,N-Diisopropylethylamine (DIPEA) (1.1 eq.) in THF. Add the aminophenol solution dropwise to the cyanuric chloride solution over 30 minutes. Stir the reaction at 0-5 °C for 2 hours. Monitor progress by TLC or LC-MS.

    • Expert Rationale: The low temperature is critical for achieving selective monosubstitution. 4-aminophenol is chosen as a stable spacer.

  • Step 2 (Second Substitution): To the reaction mixture from Step 1, add a solution of N-(2-aminoethyl)maleimide (1 eq.) and DIPEA (1.1 eq.) in THF. Allow the reaction to warm to room temperature and stir for 4 hours.

    • Expert Rationale: Warming to room temperature provides the activation energy needed for the second substitution. The maleimide group is introduced for subsequent thiol-specific conjugation.

  • Step 3 (Third Substitution): Add an excess (5 eq.) of piperazine to the reaction mixture. Heat the reaction to 60 °C and stir for 12 hours.

    • Expert Rationale: The final substitution requires heat. Piperazine provides a terminal secondary amine, which can be further functionalized or used as a primary amine at physiological pH for payload conjugation.

  • Purification: After cooling, filter the reaction mixture to remove salts. Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography (silica gel, gradient elution with dichloromethane/methanol) to yield the final linker. Characterize by ¹H NMR, ¹³C NMR, and HRMS.

Protocol 2: Comparative Stability and Payload Release Assay

This protocol allows for the direct comparison of linker stability in plasma and the kinetics of payload release in a simulated lysosomal environment.

Methodology:

  • Conjugate Preparation: Conjugate your payload (e.g., a fluorescent dye like FITC-amine) to the synthesized triazine linker via standard EDC/NHS coupling to the piperazine amine. Then, conjugate this linker-payload construct to a model thiol-containing protein (e.g., Cysteine-modified BSA) via the maleimide group. Purify all conjugates by size-exclusion chromatography.

  • Plasma Stability Assay:

    • Incubate each ADC (e.g., at 1 mg/mL) in human plasma at 37 °C.

    • At various time points (0, 6, 24, 48, 96, 168 hours), take an aliquot of the plasma sample.

    • Analyze the samples using an affinity capture LC-MS method (e.g., using Protein A to capture the antibody) to quantify the amount of intact ADC versus released payload-linker.

    • Plot the percentage of intact ADC over time and calculate the half-life (t₁/₂) for each linker.

    • Self-Validation: Run a control sample of the ADC in PBS buffer to assess inherent hydrolytic instability versus plasma-specific degradation.

  • Lysosomal Release Assay:

    • Prepare a lysosomal extract from a relevant cell line or use commercially available lysosomal fractions.[7]

    • Incubate each ADC with the lysosomal extract (at pH 4.5-5.0) at 37 °C.

    • For enzyme-cleavable linkers, include a control with a specific inhibitor (e.g., a pan-cathepsin inhibitor) to confirm the mechanism of cleavage.

    • At various time points (0, 1, 4, 8, 24 hours), stop the reaction (e.g., by adding a quenching buffer).

    • Analyze the samples by RP-HPLC or LC-MS to quantify the released payload.

    • Plot the percentage of released payload over time to determine the release kinetics.

Conclusion and Future Outlook

The 1,3,5-triazine scaffold offers a robust and highly versatile platform for the design of advanced linkers for bioconjugation. The key to harnessing its potential lies in a deep understanding of its temperature-controlled, sequential reactivity and the principles of orthogonal chemoselectivity.

The choice between a non-cleavable and a cleavable triazine linker architecture must be driven by the specific mechanism of action of the payload and the desired therapeutic index. Non-cleavable linkers offer superior stability, while cleavable linkers provide mechanisms for controlled, environment-sensitive payload release. As our understanding of the tumor microenvironment and intracellular trafficking pathways grows, so too will our ability to design next-generation triazine linkers with even greater efficiency and specificity. The systematic evaluation of linker stability and release kinetics, as outlined in this guide, is a critical step in the development of safer and more effective targeted therapies.

References

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  • Kim, J., et al. (2022). Design, Synthesis and Biological Evaluation of 1,3,5-Triazine Derivatives Targeting hA1 and hA3 Adenosine Receptor. Molecules. [Link]

  • Serag, M. I., et al. (2018). Design, Synthesis and Molecular Modeling of New 1,3,5-Triazine Derivatives as Anticancer Agents. Der Pharma Chemica. [Link]

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Comparative

A Senior Application Scientist's Guide to Validating Protein-Protein Interactions with Diazirine-Based Crosslinkers

Introduction: Capturing the Fleeting Dance of Proteins The cellular environment is a bustling metropolis where proteins, the primary workforce, engage in a constant and dynamic series of interactions. These protein-prote...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Capturing the Fleeting Dance of Proteins

The cellular environment is a bustling metropolis where proteins, the primary workforce, engage in a constant and dynamic series of interactions. These protein-protein interactions (PPIs) are the bedrock of nearly every biological process, from signal transduction to metabolic regulation. However, many of these interactions are transient, occurring for mere moments to execute a specific function before dissociating[1]. Capturing these fleeting associations to understand their structure and function is a paramount challenge in proteomics and drug development[1][2].

Chemical crosslinking has emerged as a powerful technology to meet this challenge. By covalently linking interacting proteins, we can effectively "freeze" them in time, creating stable complexes amenable to isolation and analysis, most notably by mass spectrometry (XL-MS)[1][3][4]. This guide provides an in-depth comparison of crosslinking strategies, focusing on the distinct advantages of using heterobifunctional, diazirine-based photocrosslinkers for the high-resolution validation of PPIs. While the triazine scaffold offers broad versatility in chemical synthesis[5][6][7], this guide will concentrate on the state-of-the-art diazirine-based reagents that have revolutionized the field.

The Rationale: Why Choose Photoreactive Diazirine Crosslinkers?

Traditional crosslinking methods often rely on homobifunctional reagents, such as those with N-hydroxysuccinimide (NHS) esters at both ends (e.g., DSS, BS3). These linkers are effective but are limited to reacting with specific nucleophilic residues, primarily lysines, at both ends of the crosslinker[3][8]. This constrains the searchable interaction space to regions where two lysines are within the crosslinker's reach.

Heterobifunctional, photoreactive crosslinkers, particularly the succinimidyl-ester diazirine (SDA) family, offer a more sophisticated, two-stage approach that provides a significant leap in data density and accuracy[4][9].

  • Step 1: Specific Anchoring. One end of the SDA crosslinker is an NHS ester, which reacts specifically and efficiently with primary amines (e.g., lysine side chains) under controlled pH conditions (pH 7-9)[9]. This reaction is performed in the dark, tethering the crosslinker to a known point on a protein while the photoreactive group remains inert.

  • Step 2: Photoactivated Capture. The other end features a diazirine ring. This group is chemically stable until activated by long-wave UV light (typically 350-370 nm)[9][10][11]. Upon photoactivation, the diazirine rapidly forms a highly reactive carbene intermediate[10][12]. This carbene has an extremely short half-life (on the order of nanoseconds) and will indiscriminately insert into any nearby C-H, O-H, or N-H bond[4][13].

This two-step process is fundamentally superior for capturing a true representation of a protein's interaction state. The long-lived reactivity of homobifunctional NHS esters can potentially lead to a "zippering" effect, stabilizing artificial or rare conformations. In contrast, the instantaneous nature of the diazirine's carbene intermediate provides a high-fidelity snapshot of the protein's conformation and proximity to its binding partners at the precise moment of UV activation[4].

G cluster_0 Step 1: Amine-Reactive Anchoring (in dark) cluster_1 Step 2: Photoactivated Crosslinking P1 Protein A (with Lysine) SDA NHS-Diazirine Crosslinker P1->SDA NHS ester reacts with primary amine P1_SDA Protein A-Crosslinker Intermediate SDA->P1_SDA P2 Interacting Protein B (any nearby residue) UV UV Light (350-370 nm) Carbene Highly Reactive Carbene Intermediate P1_SDA->Carbene Diazirine activation Final Covalently Crosslinked Protein A-B Complex P2->Final UV->Carbene Carbene->Final C-H insertion

Caption: Mechanism of a two-step NHS-Diazirine crosslinker.

Comparative Analysis: Diazirine vs. Traditional Crosslinkers

The choice of crosslinker is a critical experimental decision. The table below objectively compares key performance parameters of diazirine-based crosslinkers with conventional alternatives.

FeatureDiazirine-Based (e.g., Sulfo-SDA)Homobifunctional NHS Esters (e.g., BS3)Formaldehyde
Reaction Type Heterobifunctional (Amine + Photoreactive)Homobifunctional (Amine + Amine)Non-specific amine crosslinking
Specificity Step 1: High (Lysine). Step 2: Low (any nearby residue).High (Lysine, Ser, Thr, Tyr)[8]Low (primarily Lysine, but other groups can react)[14]
Control High temporal control via UV activation[9].Reaction starts upon addition; controlled by quenching.Reaction starts upon addition; controlled by quenching.
Data Density Very High. Captures interactions with any amino acid, yielding more crosslinks[4].Lower. Restricted to interactions between nucleophilic residues.Variable, can be very high but often produces large, hard-to-analyze complexes.
"Snapshot" Fidelity High. Nanosecond-lived carbene intermediate captures native conformations accurately[4].Moderate. Longer-lived reactive groups may capture non-native or rare states.Low. Can induce significant artifacts and large-scale protein aggregation.
Reversibility Possible if a cleavable spacer (e.g., disulfide) is included (e.g., SDAD)[9].Possible with cleavable versions (e.g., DSSO, DTSSP).Generally considered irreversible, though reversal is possible with heat.
Ideal Application High-resolution structural mapping, capturing transient or dynamic interactions, in vivo crosslinking.Mapping topology of stable complexes, initial interaction screening.General fixation of cellular structures, chromatin immunoprecipitation (ChIP).

The Diazirine Crosslinker Toolkit

The SDA family includes several variants, allowing researchers to select the optimal tool for their specific biological system.

ReagentKey PropertiesPrimary Application
SDA, LC-SDA Membrane-permeable (no charged group)[9].Intracellular and intramembrane crosslinking.
Sulfo-SDA, Sulfo-LC-SDA Membrane-impermeable (charged sulfate group)[9].Crosslinking of cell surface proteins and extracellular interactions.
SDAD, Sulfo-SDAD Contains a disulfide bond in the spacer arm[9].Reversible crosslinking; allows for cleavage of the crosslink with reducing agents (e.g., DTT) to simplify analysis.

Experimental Protocols: A Self-Validating System

Trustworthiness in crosslinking experiments comes from rigorous execution and the inclusion of proper controls. The following protocols provide a robust framework for both in vitro and in vivo studies.

Protocol 1: In Vitro Crosslinking of a Purified Protein Complex

This protocol is designed for purified protein partners to validate a direct interaction and map the interface.

Materials:

  • Purified proteins of interest in a non-reactive buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.8)[10]. Amine-containing buffers like Tris are incompatible with the NHS-ester reaction.

  • Sulfo-SDA crosslinker (or other diazirine variant).

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0).

  • UV Lamp (365 nm), such as a UVP CL-1000L crosslinker[10].

Procedure:

  • Sample Preparation: Prepare the protein complex at a suitable concentration (e.g., 1 µg/µL) in an amine-free buffer[10]. Include a "no crosslinker" negative control sample.

  • NHS-Ester Reaction (Anchoring):

    • Prepare a fresh stock solution of Sulfo-SDA in an appropriate solvent (e.g., water or DMSO)[15].

    • Add the Sulfo-SDA to the protein solution. The optimal protein-to-crosslinker ratio must be determined empirically, but a starting point could be a 100- to 500-fold molar excess of crosslinker[3].

    • Incubate the reaction in the dark for 30-60 minutes at room temperature to allow the NHS ester to react with primary amines[3][10].

  • Quenching (Critical Step): Add quenching solution (e.g., Tris-HCl) to a final concentration of 20-50 mM. Incubate for 15 minutes. This step is crucial to neutralize any unreacted NHS esters, preventing unwanted side reactions during the subsequent photoactivation step[1].

  • Photoactivation (Crosslinking):

    • Place the sample in a UV-transparent vessel (e.g., on the inside of a microfuge tube lid) and position it on ice, approximately 5 cm from the UV lamp[10].

    • Irradiate with 365 nm UV light for 15-30 minutes[3][10]. The optimal time and energy should be empirically determined.

  • Analysis Preparation:

    • The crosslinked sample is now stable. Add SDS-PAGE loading buffer to a portion of the sample. The appearance of higher molecular weight bands on the gel, corresponding to the crosslinked complex, provides initial validation.

    • For mass spectrometry, proceed with protein denaturation, reduction, alkylation, and proteolytic digestion (e.g., with trypsin)[10][16].

Protocol 2: In Vivo Crosslinking in Cultured Cells

This protocol allows for the capture of PPIs within their native cellular environment.

Materials:

  • Cultured cells (e.g., HeLa cells) in exponential growth phase[1].

  • Membrane-permeable crosslinker (e.g., LC-SDA).

  • Phosphate-buffered saline (PBS), ice-cold.

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0).

  • Cell lysis buffer (e.g., M-PER or RIPA buffer) containing protease inhibitors[9][17].

  • UV Lamp (365 nm).

Procedure:

  • Cell Preparation:

    • Grow cells to subconfluent density.

    • Wash the cells 2-3 times with ice-cold PBS to remove any amine-containing media components[1].

    • Resuspend the final cell pellet in ice-cold PBS.

  • Crosslinker Incubation:

    • Add the membrane-permeable SDA crosslinker to the cell suspension (e.g., to a final concentration of 1 mM)[9].

    • Incubate for 10-15 minutes at room temperature in the dark to allow for cell entry and the NHS-ester reaction.

  • Quenching: Add quenching solution to a final concentration of 50-100 mM and incubate for 5 minutes to neutralize unreacted NHS esters[9].

  • Photoactivation: Irradiate the cell suspension with 365 nm UV light for 10-15 minutes on ice[9][15]. Keep the total irradiation time minimal to maintain cell integrity.

  • Cell Lysis and Analysis:

    • Pellet the cells by centrifugation.

    • Lyse the cells using an appropriate lysis buffer with protease inhibitors[17].

    • Clarify the lysate by centrifugation[17]. The resulting supernatant contains the crosslinked protein complexes.

    • Analyze the lysate by Western blot to confirm the crosslinking of a target protein. For proteome-wide analysis, proceed with protein digestion and subsequent enrichment of crosslinked peptides for XL-MS analysis[18][19].

G cluster_0 Sample Preparation cluster_1 Crosslinking Reaction cluster_2 Downstream Analysis prep_invitro In Vitro: Purified Proteins in Amine-Free Buffer step1 Step 1: Add NHS-Diazirine (Incubate in Dark) prep_invitro->step1 prep_invivo In Vivo: Cultured Cells in PBS prep_invivo->step1 step2 Step 2: Quench Unreacted NHS-Esters step1->step2 step3 Step 3: UV Activation (365 nm on Ice) step2->step3 analysis_wb Validation: SDS-PAGE / Western Blot step3->analysis_wb Initial Check analysis_ms_prep Digestion: (Denature, Reduce, Alkylate, Trypsinize) step3->analysis_ms_prep For MS analysis_enrich Enrichment (Optional): (e.g., SCX, Biotin) analysis_ms_prep->analysis_enrich analysis_ms Analysis: LC-MS/MS analysis_enrich->analysis_ms analysis_data Data Analysis: Identify Crosslinked Peptides analysis_ms->analysis_data

Caption: General experimental workflow for diazirine-based crosslinking.

Conclusion: Illuminating the Interactome

The validation of protein-protein interactions is no longer limited by the transient nature of these complexes. The strategic application of heterobifunctional, diazirine-based photocrosslinkers provides a robust and high-fidelity method to covalently capture PPIs in both purified systems and their native cellular context. The unparalleled combination of a specific, controllable anchoring reaction with a rapid, indiscriminate photo-capture step yields high-density structural data that is invaluable for researchers, scientists, and drug development professionals. By carefully selecting the appropriate crosslinker and adhering to validated protocols, this technology illuminates the intricate and dynamic network of interactions that define life.

References

  • Quantitative Photo-crosslinking Mass Spectrometry Revealing Protein Structure Response to Environmental Changes. (2021). Journal of the American Society for Mass Spectrometry. [Link]

  • Molecular insights into dynamic protein structures by high-contrast crosslinking mass spectrometry. (2024). bioRxiv. [Link]

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  • Insights on Chemical Crosslinking Strategies for Proteins. (2022). International Journal of Molecular Sciences. [Link]

  • Combining Chemical Cross-linking and Mass Spectrometry of Intact Protein Complexes to Study the Architecture of Multi-subunit Protein Assemblies. (2018). Journal of Visualized Experiments. [Link]

  • Triazine (a) and tri-s-triazine (b) crosslinked structures. (2024). ResearchGate. [Link]

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Validation

A Senior Application Scientist's Guide to Covalent Protein Labeling: Alternatives to Triazine-Based Reagents

Executive Summary The covalent modification of proteins with probes such as fluorophores, biotin, or therapeutic payloads is a cornerstone of modern biological research and drug development. For years, reagents like 6-(c...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The covalent modification of proteins with probes such as fluorophores, biotin, or therapeutic payloads is a cornerstone of modern biological research and drug development. For years, reagents like 6-(chloromethyl)-1,3,5-triazine-2,4-diamine have served as tools for this purpose. However, the demand for greater specificity, milder reaction conditions, and more versatile conjugation strategies has driven the development of a diverse arsenal of alternative labeling reagents. This guide provides an in-depth comparison of these modern alternatives, moving beyond a simple catalog of products to explain the chemical principles and strategic considerations behind their use. We will explore reagents targeting specific natural amino acids, the powerful bioorthogonal "click chemistry" paradigm, and the precision of self-labeling enzyme tags. This document is intended for researchers, scientists, and drug development professionals seeking to navigate the landscape of protein bioconjugation and select the optimal strategy for their experimental needs.

The Benchmark: Understanding Triazine-Based Dyes

6-(chloromethyl)-1,3,5-triazine-2,4-diamine belongs to the class of reactive dyes containing a monochlorotriazine group. This functional group acts as an electrophile, reacting with nucleophilic side chains of amino acids on the protein surface. The primary targets are the deprotonated ε-amino group of lysine and the thiol group of cysteine, with potential reactivity towards histidine and tyrosine under certain conditions.

While effective for bulk labeling, triazine-based reagents often face limitations:

  • Lack of Specificity: Targeting multiple residue types can lead to a heterogeneous mixture of labeled products, which is particularly problematic for applications requiring precise stoichiometry and site of conjugation, such as antibody-drug conjugates (ADCs).[1][2]

  • Reaction Conditions: Optimal reactivity often requires alkaline pH to ensure the nucleophilicity of lysine's amino group, which may not be compatible with all proteins.

  • Hydrolysis: The reactive chlorine can be hydrolyzed by water, reducing labeling efficiency.

These challenges underscore the need for alternative reagents that offer greater control over the labeling process.

Direct Chemical Labeling: Targeting Natural Amino Acid Side Chains

The most direct approach to protein labeling involves reagents that covalently bond with the functional groups of naturally occurring amino acids. The choice of reagent is dictated by the desired target residue, which offers a first level of control over the conjugation site.

Targeting Lysine (Amine-Reactive Reagents)

Lysine is a popular target due to its high abundance on protein surfaces and the strong nucleophilicity of its ε-amino group at moderately alkaline pH.[1][2]

  • N-Hydroxysuccinimidyl (NHS) Esters: These are the most common amine-reactive reagents.[3][] They react with primary amines to form stable amide bonds.[5] The reaction is straightforward but can result in a heterogeneous product, as a typical antibody may have dozens of surface-exposed lysines.[1][2] This method is excellent for general-purpose labeling where precise site-specificity is not critical.[1]

  • Isothiocyanates (ITCs): These reagents react with amines to form a stable thiourea linkage. Like NHS esters, they are widely used but share the same limitations regarding specificity.[3]

NHS_Ester_Reaction Protein_Lys Protein-Lys-NH₂ (Nucleophilic Amine) Intermediate Tetrahedral Intermediate Protein_Lys->Intermediate Nucleophilic Attack NHS_Ester Label-CO-O-NHS (NHS Ester Reagent) NHS_Ester->Intermediate Product Protein-Lys-NH-CO-Label (Stable Amide Bond) Intermediate->Product Collapse NHS_Leaving_Group N-Hydroxysuccinimide (Leaving Group) Intermediate->NHS_Leaving_Group

Caption: Reaction of a protein's lysine amine with an NHS ester to form a stable amide bond.

Targeting Cysteine (Thiol-Reactive Reagents)

Cysteine is an excellent target for site-specific labeling due to its relatively low abundance in proteins and the high nucleophilicity of its thiol (-SH) side chain.[6][7] This allows for the introduction of a single cysteine at a desired location via site-directed mutagenesis, enabling precise control over the conjugation site.[6]

  • Maleimides: This is the most prevalent functional group for cysteine conjugation.[8] It reacts specifically with thiols via a Michael addition to form a stable thioether bond. A critical consideration is that the protein's thiols must be in a reduced state, often requiring the use of reducing agents like TCEP, which must be removed before adding the maleimide reagent.[8]

  • Haloacetyls (Iodoacetamides, Bromoacetamides): These reagents react with thiols through an SN2 alkylation reaction, also forming a stable thioether bond. They are a reliable alternative to maleimides.[7][8]

Maleimide_Reaction Protein_Cys Protein-Cys-SH (Nucleophilic Thiol) Maleimide Label-Maleimide (Thiol-Reactive Reagent) Protein_Cys->Maleimide Michael Addition Product Protein-Cys-S-Label (Stable Thioether Bond) Maleimide->Product

Caption: Michael addition reaction between a protein's cysteine thiol and a maleimide reagent.

Targeting Tyrosine and Histidine

While less common, methods for targeting other residues are gaining traction for applications where lysine or cysteine labeling is not ideal.[9]

  • Tyrosine Labeling: The phenolic side chain of tyrosine can be targeted by reagents like 4-phenyl-3H-1,2,4-triazole-3,5(4H)-dione (PTAD).[9] This "tyrosine-click" reaction is rapid and highly selective, providing a stable linkage.[10] It is compatible with both native enzymes and antibodies.[11]

  • Histidine Labeling: The imidazole side chain of histidine can be targeted. One strategy involves exploiting the metal-chelating properties of poly-histidine tags (His-tags), which are commonly used for protein purification.[12][13] More recently, novel methods using visible-light-promoted reactions have been developed for chemo-selective modification of histidine residues on native proteins.[14]

Bioorthogonal Labeling: The "Click Chemistry" Paradigm

Click chemistry offers a powerful two-step labeling strategy that provides exceptional specificity. It involves two key components: a bioorthogonal chemical handle (like an azide or alkyne) that is incorporated into the protein, and a probe (e.g., a fluorophore) carrying the complementary reactive group.[15] These pairs react specifically with each other and not with any native functional groups in the biological system.[16]

Workflow:

  • Introduction of the Handle: An azide or alkyne group is introduced into the target protein. This can be done by reacting a natural amino acid with a bifunctional reagent or by incorporating an unnatural amino acid.

  • Click Reaction: The modified protein is then reacted with a probe containing the complementary group (e.g., an alkyne-modified protein reacts with an azide-modified fluorophore).[5]

This method's high efficiency and low background signal make it ideal for complex environments like cell lysates or live cells.[3][15]

Click_Chemistry_Workflow cluster_step1 Step 1: Introduce Bioorthogonal Handle cluster_step2 Step 2: Click Reaction Protein Target Protein Modified_Protein Protein with Bioorthogonal Handle Protein->Modified_Protein Reagent Reagent with Azide or Alkyne Group Reagent->Modified_Protein Modified_Protein_2 Protein with Bioorthogonal Handle Probe Probe with Complementary Group (e.g., Fluorophore) Labeled_Protein Specifically Labeled Protein Probe->Labeled_Protein Modified_Protein_2->Labeled_Protein

Caption: A two-step process for specific protein labeling using click chemistry.

Enzymatic Self-Labeling Tags: The Ultimate in Specificity

For unparalleled specificity, self-labeling protein tags offer a robust solution.[17][18] This strategy involves genetically fusing the protein of interest to a special enzyme tag. This tag has been engineered to recognize and form a covalent bond with a specific, exogenously added substrate that carries the desired label.[19]

  • SNAP-tag® and CLIP-tag™: The SNAP-tag is derived from human O6-alkylguanine-DNA-alkyltransferase (hAGT) and covalently reacts with O6-benzylguanine (BG) substrates.[19][20] The CLIP-tag is an engineered variant that reacts specifically with O2-benzylcytosine (BC) substrates. Using both tags allows for orthogonal, simultaneous labeling of two different proteins in the same cell.[19]

  • HaloTag®: This tag is derived from a bacterial haloalkane dehalogenase and is engineered to form a highly stable covalent bond with synthetic ligands containing a chloroalkane linker.[21][22] A wide variety of fluorescent dyes and other probes are available as HaloTag ligands.[21][23]

These systems are exceptionally versatile and are widely used for live-cell imaging, protein localization studies, and pull-down assays.[19][24]

Self_Labeling_Tag_Mechanism Fusion_Protein Protein of Interest - Self-Labeling Tag Labeled_Complex Covalently Labeled Fusion Protein Fusion_Protein->Labeled_Complex Specific Covalent Bond Formation Substrate Substrate-Label (e.g., BG-Fluorophore for SNAP-tag) Substrate->Labeled_Complex

Caption: A fusion protein with a self-labeling tag specifically binds and forms a covalent bond with its corresponding labeled substrate.

Comparative Analysis and Experimental Design

Choosing the right labeling strategy requires careful consideration of the experimental goals, the nature of the target protein, and the desired outcome.

Table 1: Comparison of Protein Labeling Strategies
StrategyTargetSpecificityKey AdvantagesKey Limitations
Triazine Dyes Lys, Cys, His, TyrLowSimple, one-step reaction.Heterogeneous products; potentially harsh conditions.
NHS Esters LysineModerateReadily available; stable amide bond.[5]Labels all accessible lysines, leading to heterogeneity.[1]
Maleimides CysteineHighHighly specific; enables site-directed labeling.[8]Requires reduced thiols; potential for off-target reaction at high concentrations.[7]
Click Chemistry Introduced Azide/AlkyneVery HighBioorthogonal; high efficiency and low background.Two-step process; requires protein modification.
Self-Labeling Tags Fused Enzyme TagExtremely HighUnparalleled specificity; versatile for live-cell imaging.[17]Requires genetic modification; tag adds to protein size (20-33 kDa).[19][22]
Experimental Protocols: Foundational Workflows

The following are generalized protocols. Always optimize buffer conditions, reagent concentrations, and incubation times for your specific protein and application.

Causality: This protocol ensures the target cysteine is available and reactive while minimizing non-specific interactions.

  • Reduction (If Necessary): If the protein contains disulfide bonds, dissolve it in a suitable buffer (e.g., PBS, pH 7.2) and add a 10-fold molar excess of a reducing agent like TCEP. Incubate for 1 hour at room temperature. This step is critical to ensure the cysteine's thiol group is free and nucleophilic.[8]

  • Buffer Exchange: Remove the reducing agent using a desalting column or spin filter. This is crucial as the reducing agent would otherwise react with the maleimide.[8] The buffer should be degassed and free of thiols (e.g., PBS, pH 7.2-7.5).

  • Labeling Reaction: Immediately add a 10- to 20-fold molar excess of the maleimide-conjugated dye (dissolved in DMSO or DMF) to the protein solution.

  • Incubation: Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light.

  • Quenching: Stop the reaction by adding a thiol-containing compound like β-mercaptoethanol or free cysteine to a final concentration of ~10 mM to scavenge any unreacted maleimide dye.

  • Purification: Remove excess, unreacted dye from the labeled protein using a desalting column or dialysis.

  • Characterization: Determine the degree of labeling (DOL) using UV-Vis spectrophotometry by measuring the absorbance of the protein (e.g., at 280 nm) and the dye at its λmax.

Causality: This protocol uses a slightly alkaline pH to deprotonate lysine's amino group, making it a potent nucleophile for reaction with the NHS ester.

  • Buffer Preparation: Exchange the protein into an amine-free buffer at pH 8.0-9.0, such as sodium bicarbonate or borate buffer. Avoid buffers containing primary amines like Tris, as they will compete for reaction with the NHS ester.

  • Labeling Reaction: Prepare a fresh stock solution of the NHS-ester dye in anhydrous DMSO or DMF. Add a 5- to 20-fold molar excess of the dye to the protein solution while gently stirring.

  • Incubation: Incubate for 1 hour at room temperature, protected from light.

  • Quenching: Stop the reaction by adding an amine-containing buffer, such as Tris-HCl, to a final concentration of 50-100 mM. The primary amine in Tris will react with and consume any excess NHS ester.

  • Purification: Remove unreacted dye and reaction byproducts via a desalting column or dialysis.

  • Characterization: Determine the degree of labeling (DOL) using UV-Vis spectrophotometry.

Conclusion: Selecting the Right Reagent for Your Application

The field of protein labeling has evolved far beyond general-purpose reagents like 6-(chloromethyl)-1,3,5-triazine-2,4-diamine. For applications requiring robust, non-specific labeling, traditional amine-reactive chemistries like NHS esters remain a viable workhorse.[1][2] However, when precision is paramount, the alternatives offer unparalleled advantages.

  • For site-specific conjugation with minimal protein engineering, targeting a native or engineered cysteine with a maleimide is often the best choice.[6]

  • For labeling in complex biological milieu or when absolute specificity is required, click chemistry provides a powerful two-step approach with minimal off-target effects.[25]

  • For applications in live-cell imaging and experiments demanding orthogonal labeling of multiple proteins, self-labeling tags like SNAP-tag and HaloTag represent the gold standard, despite the requirement for genetic fusion.[17][18]

By understanding the underlying chemistry and strategic advantages of each class of reagent, researchers can make informed decisions, leading to more reliable, reproducible, and insightful experimental outcomes.

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Comparative

A Senior Application Scientist's Guide to Assessing the Cross-Reactivity of Chloromethyl Triazine Derivatives

For drug development professionals, ensuring the specificity of a therapeutic candidate is paramount. This is particularly true for covalent inhibitors like many chloromethyl triazine derivatives, where permanent modific...

Author: BenchChem Technical Support Team. Date: February 2026

For drug development professionals, ensuring the specificity of a therapeutic candidate is paramount. This is particularly true for covalent inhibitors like many chloromethyl triazine derivatives, where permanent modification of off-target proteins can lead to unforeseen toxicity. This guide provides an in-depth, experience-driven comparison of methodologies to rigorously assess and compare the cross-reactivity profiles of these potent compounds.

The Nature of the Challenge: Covalent Reactivity and the Triazine Scaffold

Chloromethyl triazines are a class of compounds characterized by a triazine ring substituted with at least one chloromethyl group. This functional group acts as a reactive "warhead," capable of forming a permanent covalent bond with nucleophilic amino acid residues (such as cysteine) on a protein target.[1] This irreversible binding can lead to high potency and prolonged duration of action.

However, the same reactivity that makes them effective can also make them promiscuous. The core challenge is to design a molecule where the triazine "guidance system" directs the chloromethyl "warhead" exclusively to the intended target, avoiding unwanted reactions with other proteins in the proteome. Assessing this cross-reactivity is not merely a checkbox exercise; it is a critical step in derisking a developmental compound.[2][3]

A Tiered Strategy for Cross-Reactivity Assessment

A robust assessment of cross-reactivity is not a single experiment but a multi-tiered, logical progression. This approach allows for early, cost-effective screening of many compounds, with progressively more resource-intensive and precise methods applied to the most promising candidates.

G cluster_0 Tier 1: Foundational Reactivity cluster_2 Tier 3: Cellular Target Engagement & Phenotypic Assays a Glutathione (GSH) Reactivity Assay b Initial Kinase Panel (e.g., 50-100 kinases) c Competitive Activity-Based Protein Profiling (ABPP) a->c d Cellular Thermal Shift Assay (CETSA) c->d Validated Candidates e Phenotypic Screening & Cytotoxicity Assays

Caption: A tiered workflow for assessing covalent inhibitor cross-reactivity.

Tier 1: Foundational Reactivity & Initial Selectivity

The goal of this initial tier is to quickly filter out compounds that are either too reactive or show early signs of promiscuity.

  • Glutathione (GSH) Reactivity Assay: Glutathione is a highly abundant intracellular thiol.[4] An assay measuring the rate at which a compound reacts with GSH provides a general indication of its electrophilic reactivity.[2] Compounds that react too quickly with GSH are likely to be non-selective and react with many proteins. This is typically a kinetic assay monitored by LC-MS.[4]

    • Expert Insight: While a valuable filter, GSH reactivity does not always correlate perfectly with cellular off-target effects.[4] A highly reactive compound that has a strong non-covalent affinity for its intended target may still be selective. This assay provides a baseline, not a final judgment.

  • Screening Against Kinase Panels: Many chloromethyl triazine derivatives are designed as kinase inhibitors. Screening against a panel of 100-400 kinases is a standard method to assess initial selectivity within a large, well-characterized protein family.[5] This provides a quantitative measure of potency (IC50 or Kd) against the intended target versus other kinases.[6][7]

    • Trustworthiness: It is crucial to use multiple concentrations of the inhibitor to generate full dose-response curves. A single-point inhibition value can be misleading. Reputable vendors provide standardized assays for large panels.[5]

Tier 2: Unbiased, Proteome-Wide Off-Target Identification

For promising candidates, it's essential to move beyond known target families and search for off-targets across the entire proteome. Mass spectrometry-based chemoproteomics is the most powerful tool for this.[8][9]

Activity-Based Protein Profiling (ABPP): ABPP is a functional proteomics technique that uses chemical probes to map the active state of enzymes in complex biological systems.[10] For assessing cross-reactivity, a competitive ABPP format is ideal.[11]

Mechanism of Competitive ABPP:

  • A biological sample (e.g., cell lysate or live cells) is treated with the chloromethyl triazine test compound.

  • The compound covalently binds to its on-target and any off-target proteins.

  • Next, a broad-spectrum, "universal" covalent probe with a reporter tag (like biotin) is added. This probe is designed to react with the same class of amino acid residues (e.g., cysteines) as the test compound.

  • The universal probe will label all accessible sites not already blocked by the test compound.

  • Proteins labeled with the biotin tag are enriched, digested, and analyzed by quantitative mass spectrometry.

  • On- and off-targets of the test compound are identified as proteins whose probe labeling is significantly decreased compared to a vehicle-treated control.[11]

G cluster_0 Control (Vehicle) cluster_1 Test Compound Treatment cluster_2 MS Analysis P1 Protein 1 (Target) P2 Protein 2 (Off-Target) P3 Protein 3 (Non-Target) Result Result: Reduced signal for Protein 1 & 2 indicates they are targets. Probe1 Biotin Probe Probe1->P1 Labels Probe1->P2 Labels Probe1->P3 Labels Test_P1 Protein 1 (Target) Test_P2 Protein 2 (Off-Target) Test_P3 Protein 3 (Non-Target) Drug Triazine Derivative Drug->Test_P1 Blocks Drug->Test_P2 Blocks Probe2 Biotin Probe Probe2->Test_P3 Labels

Caption: Workflow for competitive Activity-Based Protein Profiling (ABPP).

Comparative Data: Hypothetical Triazine Derivatives

The table below illustrates how data from these assays can be used to compare different compounds.

Compound IDPrimary Target IC50 (nM)GSH Half-Life (min)Kinase Selectivity Score (S10)Off-Targets by ABPP (Signal < 50%)
CMT-A 15>1200.021 (Primary Target)
CMT-B 25450.158 (Includes kinases, metabolic enzymes)
CMT-C 120>1200.052 (Primary Target, one related protein)
CMT-D 550.40>50 (Widespread reactivity)
  • Interpretation:

    • CMT-A is the ideal candidate: potent, stable, highly selective in the kinase panel, and clean in the proteome-wide screen.

    • CMT-B shows reasonable potency but its lower GSH half-life and higher selectivity score are confirmed by the multiple off-targets in the ABPP experiment.

    • CMT-C is selective but lacks potency, suggesting further medicinal chemistry is needed.

    • CMT-D is potent but its very fast reaction with GSH predicts the widespread, non-selective reactivity seen in the ABPP results, making it an unsuitable candidate.

Detailed Protocol: Competitive ABPP for Off-Target Profiling

This protocol provides a self-validating system for identifying off-targets in a cell lysate.

Materials:

  • Cells expressing the target of interest.

  • Lysis Buffer (e.g., PBS, 0.1% Triton X-100, protease inhibitor cocktail).

  • Chloromethyl triazine derivatives (dissolved in DMSO).

  • Broad-spectrum cysteine-reactive probe (e.g., Iodoacetamide-alkyne).

  • Click-chemistry reagents (e.g., Azide-biotin, CuSO4, TBTA, TCEP).

  • Streptavidin-coated agarose beads.

  • Mass spectrometer and associated reagents.

Methodology:

  • Proteome Preparation:

    • Harvest and wash cells. Lyse cells by sonication in ice-cold Lysis Buffer.

    • Clarify lysate by centrifugation (e.g., 100,000 x g for 45 min at 4°C) to remove cell debris and membranes.

    • Determine protein concentration using a BCA assay. Normalize all samples to a final concentration of 2 mg/mL.

  • Competitive Labeling:

    • Aliquot 1 mL of normalized proteome into separate tubes.

    • Add the chloromethyl triazine compound (e.g., final concentration of 1 µM) or vehicle (DMSO) to respective tubes. Include a heat-denatured lysate as a negative control.

    • Incubate for 1 hour at room temperature to allow for covalent binding.

  • Probe Labeling:

    • Add the iodoacetamide-alkyne probe to each tube (e.g., final concentration of 100 µM).

    • Incubate for 1 hour at room temperature. This probe will react with cysteine residues not blocked by the test compound.

  • Click Reaction & Enrichment:

    • To each sample, add azide-biotin, TCEP, TBTA, and CuSO4.

    • Incubate for 1 hour at room temperature to attach the biotin reporter tag to the alkyne-probe.

    • Add pre-washed streptavidin beads to each sample and incubate for 1.5 hours with rotation to enrich biotin-labeled proteins.

  • Sample Preparation for Mass Spectrometry:

    • Wash the beads extensively to remove non-specifically bound proteins.

    • Perform on-bead digestion of the captured proteins using trypsin.

    • Collect the resulting peptides, desalt using a C18 StageTip, and prepare for LC-MS/MS analysis.

  • Data Analysis:

    • Perform quantitative proteomic analysis to compare peptide abundances between the compound-treated and vehicle-treated samples.

    • Proteins with a significantly reduced signal in the compound-treated sample are identified as potential on- or off-targets. A fold-change cutoff (e.g., >2-fold reduction) and a statistical significance threshold (e.g., p-value < 0.05) are applied to generate a high-confidence target list.

Conclusion

Assessing the cross-reactivity of chloromethyl triazine derivatives requires a multi-faceted approach that moves from broad reactivity measures to deep, proteome-wide profiling. While initial screens like GSH reactivity and kinase panels are invaluable for filtering large numbers of compounds, competitive chemoproteomic methods like ABPP are essential for gaining a comprehensive and unbiased view of a compound's selectivity.[12] By systematically comparing candidates using these rigorous, data-driven methods, researchers can confidently select derivatives with the highest potential for becoming safe and effective therapeutics.

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